Product packaging for 1,1-Bis(4-fluorophenyl)-1-methylsilanol(Cat. No.:CAS No. 156162-13-9)

1,1-Bis(4-fluorophenyl)-1-methylsilanol

Cat. No.: B032563
CAS No.: 156162-13-9
M. Wt: 250.31 g/mol
InChI Key: HVYDPFLJJBFJJD-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)-1-methylsilanol (CAS 156162-13-9) is a high-purity organosilanol compound of significant interest in scientific research, primarily recognized as a critical metabolite and process impurity of the organosilicon fungicide Flusilazole . This compound, with a molecular weight of 250.31 g/mol, serves as a pivotal reference standard in analytical chemistry for monitoring Flusilazole residue, environmental fate, and metabolic pathways . As a functional silanol, it contains a hydrolytically sensitive Si-OH group, making it a versatile building block and key intermediate in organosilicon chemistry . Its structure, featuring fluorinated aryl groups, is instrumental in materials science for the synthesis of novel siloxane-based polymers and for studying condensation reactions that form stable Si-O-Si linkages . Researchers utilize this compound to explore the structure-activity relationships of fluoroaryl-substituted silanols and their interactions in various chemical systems. Strictly for research applications, this product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12F2OSi B032563 1,1-Bis(4-fluorophenyl)-1-methylsilanol CAS No. 156162-13-9

Properties

IUPAC Name

bis(4-fluorophenyl)-hydroxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2OSi/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYDPFLJJBFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905110
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156162-13-9
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156162139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-fluorophenyl)-1-methylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-BIS(4-FLUOROPHENYL)-1-METHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OHD6NU8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol, a fluorinated arylsilanol with potential applications in medicinal chemistry and materials science. This document outlines a probable synthetic route, experimental protocols based on analogous reactions, and the key analytical techniques for structural elucidation and purity assessment.

Introduction

This compound is an organosilicon compound characterized by a central silicon atom bonded to two 4-fluorophenyl groups, one methyl group, and a hydroxyl group. The presence of the Si-OH functional group makes it a silanol, and the fluorine atoms on the phenyl rings can significantly influence its chemical and physical properties, including its electronic characteristics, lipophilicity, and metabolic stability, making it an interesting building block for the development of novel therapeutic agents and advanced materials.

Synthesis

The most plausible and widely applicable method for the synthesis of this compound involves a two-step process: a Grignard reaction to form the carbon-silicon bonds, followed by the hydrolysis of the resulting intermediate.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Reactant1 4-Bromofluorobenzene Intermediate1 4-Fluorophenylmagnesium bromide (Grignard Reagent) Reactant1->Intermediate1 + Mg Reactant2 Magnesium Reactant2->Intermediate1 Reactant3 Methyltrichlorosilane Intermediate2 1,1-Bis(4-fluorophenyl)-1-methyl-1-chlorosilane Reactant3->Intermediate2 Intermediate1->Intermediate2 + Methyltrichlorosilane (2 eq) Product This compound Intermediate2->Product + H2O Reagent1 Water (Hydrolysis)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Preparation of 4-Fluorophenylmagnesium bromide

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagents: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.

  • Reaction Initiation: A solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

  • Grignard Reagent Formation: The remaining 4-bromofluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyltrichlorosilane

  • Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

  • Addition of Silane: A solution of methyltrichlorosilane (0.5 eq) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

Step 3: Hydrolysis and Purification

  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

The logical flow of the characterization process is depicted below:

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Compound->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. Note: As no experimentally determined data was found in the literature, these are predicted or typical values for similar structures.

Table 1: Predicted NMR Data (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.5-7.6mAromatic (ortho to Si)
~7.0-7.1mAromatic (meta to Si)
~2.0-3.0s (broad)Si-OH
~0.4-0.6sSi-CH₃
¹³C~163 (d)J(C,F) ≈ 250Aromatic (C-F)
~135 (d)J(C,F) ≈ 8Aromatic (ortho to Si)
~129 (d)J(C,F) ≈ 3Aromatic (ipso to Si)
~115 (d)J(C,F) ≈ 21Aromatic (meta to Si)
~0-2Si-CH₃
¹⁹F~ -110 to -115mAr-F

Table 2: Expected IR and Mass Spectrometry Data

TechniqueFeatureExpected ValueAssignment
IR SpectroscopyAbsorption Band (cm⁻¹)~3690 (sharp, in dilute solution)Free O-H stretch
~3200-3400 (broad)H-bonded O-H stretch
~1590, 1500, 1400Aromatic C=C stretch
~1230Si-C stretch
~820Si-O stretch
Mass Spectrometry (EI)m/z250[M]⁺
235[M - CH₃]⁺
155[M - C₆H₄F]⁺
95[C₆H₄F]⁺

Conclusion

This technical guide outlines a robust and feasible pathway for the synthesis of this compound via a Grignard reaction followed by hydrolysis. The provided characterization workflows and predicted data serve as a valuable resource for researchers in the fields of organosilicon chemistry, drug discovery, and materials science, enabling the successful synthesis and verification of this and structurally related compounds. Careful execution of the experimental protocols and thorough analysis of the spectroscopic data are crucial for obtaining the target molecule in high purity and for confirming its chemical identity.

In-depth Technical Guide: The Mechanism of Action of Fluorinated Silanols in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of fluorinated silanols in catalysis. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of these powerful catalysts in organic synthesis. This document details the core principles behind their enhanced catalytic activity, presents quantitative data to support these claims, outlines detailed experimental protocols, and provides visual representations of key mechanisms and workflows.

Core Principles: The Impact of Fluorination on Silanol Catalysis

The introduction of fluorine atoms into the structure of silanols dramatically enhances their catalytic activity. This enhancement is primarily attributed to two key factors: a significant increase in Brønsted acidity and the promotion of cooperative hydrogen bonding.

1.1. Enhanced Brønsted Acidity:

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect on the silicon-oxygen bond of the silanol group (Si-O-H). This inductive effect polarizes the O-H bond, making the proton more acidic and thus more readily donated. For instance, the perfluorinated trialkoxysilanol, {(F3C)3CO}3SiOH, has a pKa value in acetonitrile (MeCN) of 17.4, making it significantly more acidic than common organic acids like acetic acid (pKa = 24.5 in MeCN) and orders of magnitude more acidic than non-fluorinated silanols like trimethylsilanol (Me3SiOH, pKa = 37.0 in MeCN)[1]. This heightened acidity allows fluorinated silanols to act as potent Brønsted acid catalysts, activating electrophiles more effectively than their non-fluorinated counterparts.

1.2. Cooperative Hydrogen Bonding:

Fluorinated silanols, particularly silanediols, exhibit a remarkable ability to engage in cooperative hydrogen bonding.[2][3][4] These molecules can self-assemble into unique dimeric structures through hydrogen bonding interactions.[2][3][4] This self-recognition creates a more organized and potent catalytic species with enhanced hydrogen-bond donating capabilities. The electron-withdrawing fluorine atoms further strengthen these hydrogen bonds, leading to more effective activation of substrates. This cooperative effect is crucial for their catalytic efficacy in various organic transformations.

1.3. Lewis Acidity:

In addition to Brønsted acidity and hydrogen bonding, the Lewis acidity of the silicon atom can also be tuned by fluorination.[5][6][7] The electron-withdrawing fluorine substituents can increase the partial positive charge on the silicon atom, enhancing its ability to act as a Lewis acid and coordinate to Lewis basic substrates. This mode of activation can be complementary to the Brønsted acid and hydrogen bonding pathways.

Quantitative Data on Catalytic Performance

The enhanced acidity and hydrogen bonding capabilities of fluorinated silanols translate into superior catalytic performance in a variety of organic reactions. The following tables summarize key quantitative data, highlighting the impact of fluorination.

Table 1: Comparison of pKa Values for Selected Silanols and Acids

CompoundpKa (Gas Phase)pKa (MeCN)Reference
{(F3C)3CO}3SiOH229.217.4[1]
Si(OH)4338.329.8[1]
(tBuO)3SiOH353.434.4[1]
Me3SiOH358.337.0[1]
Phenol349.928.2[1]
Acetic Acid348.924.5[1]
Benzoic Acid345.521.3[1]
HCl333.310.7[1]

Table 2: Performance of a Chiral Imidazole-Containing Catalyst in the Desymmetrization of a Prochiral Silanediol

EntrySolventCatalyst Loading (mol%)Time (h)Yield (%)erReference
1THF1037592:8[8]
2Toluene1039395:5[8]
3Toluene2016>9595:5[8]
4CH2Cl21039094:6[8]
5Et2O10167292:8[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a bifunctional fluoroalcohol catalyst and a general procedure for its use in a catalytic reaction.

3.1. Synthesis of a Bifunctional Fluoroalcohol Catalyst

This protocol describes the synthesis of a novel bifunctional single-molecule hydrogen-bonding organocatalyst based on a fluorinated tertiary alcohol, as reported in the literature.

Materials:

  • Starting fluorinated alcohol derivative

  • Appropriate reagents for functionalization (e.g., isocyanate-containing compound)

  • Dry solvents (e.g., THF, CH2Cl2)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the starting fluorinated alcohol in a suitable dry solvent in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the functionalizing reagent (e.g., isocyanate) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure bifunctional fluoroalcohol catalyst.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

3.2. General Procedure for Catalytic Ring-Opening Polymerization of α-Amino Acid N-carboxyanhydride (NCA)

This protocol outlines a general procedure for the use of a bifunctional fluoroalcohol catalyst in the polymerization of NCAs.

Materials:

  • Bifunctional fluoroalcohol catalyst

  • α-Amino acid N-carboxyanhydride (NCA) monomer

  • Initiator (if required)

  • Dry solvent (e.g., DMF, CH2Cl2)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bifunctional fluoroalcohol catalyst to a flame-dried reaction vessel.

  • Add the desired amount of dry solvent to dissolve the catalyst.

  • Add the NCA monomer to the catalyst solution and stir to ensure homogeneity.

  • If an initiator is used, add it to the reaction mixture.

  • Stir the reaction mixture at the specified temperature for the required time to achieve the desired polymer molecular weight and conversion.

  • Monitor the polymerization progress by taking aliquots and analyzing them by techniques such as FT-IR or ¹H NMR to determine monomer conversion.

  • Upon reaching the desired conversion, terminate the polymerization by adding a quenching agent or by precipitating the polymer in a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting polypeptide by gel permeation chromatography (GPC) to determine its molecular weight and molecular weight distribution (Đ).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the mechanism of action of fluorinated silanols in catalysis.

Hydrogen_Bonding_Activation cluster_catalyst Fluorinated Silanediol Catalyst Dimer catalyst1 R2Si(OH)2 catalyst2 R2Si(OH)2 catalyst1->catalyst2 H-Bonding (Self-Assembly) substrate Substrate (e.g., Carbonyl) catalyst1->substrate Cooperative H-Bonding Activation catalyst2->substrate Cooperative H-Bonding Activation product Activated Substrate substrate->product Increased Electrophilicity

Figure 1: Cooperative hydrogen-bonding activation by a fluorinated silanediol dimer.

Catalytic_Cycle catalyst F-Silanol (R3SiOH) intermediate1 Activated Electrophile [E---HOSiR3] catalyst->intermediate1 + E substrate1 Electrophile (E) substrate1->intermediate1 substrate2 Nucleophile (Nu) intermediate2 Product-Catalyst Complex [E-Nu---HOSiR3] substrate2->intermediate2 intermediate1->intermediate2 + Nu intermediate2->catalyst - Product product Product (E-Nu) intermediate2->product

Figure 2: Generalized catalytic cycle for a fluorinated silanol-catalyzed reaction.

Experimental_Workflow start Catalyst Screening Start prep Prepare Stock Solutions (Catalyst, Substrates) start->prep reaction_setup Set up Parallel Reactions (Vary Catalyst/Conditions) prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation sampling Take Aliquots at Time Intervals incubation->sampling analysis Analyze Samples (e.g., GC, HPLC, NMR) sampling->analysis data_processing Calculate Yield, Conversion, ee analysis->data_processing end Identify Optimal Catalyst/Conditions data_processing->end

Figure 3: A typical experimental workflow for catalyst screening.

Conclusion and Future Outlook

Fluorinated silanols have emerged as a powerful class of organocatalysts with broad applications in organic synthesis. Their enhanced Brønsted acidity and cooperative hydrogen-bonding capabilities, stemming from the unique electronic properties of fluorine, enable them to catalyze a wide range of transformations with high efficiency and selectivity. This technical guide has provided a comprehensive overview of the fundamental principles governing their catalytic activity, supported by quantitative data and detailed experimental protocols. The visualized mechanisms and workflows offer a practical framework for researchers to understand and apply these catalysts in their own work.

The continued development of novel chiral fluorinated silanols holds great promise for advancing the field of asymmetric catalysis. Furthermore, a deeper understanding of the intricate interplay between Brønsted acidity, Lewis acidity, and hydrogen bonding will undoubtedly lead to the design of even more active and selective catalysts. As the demand for efficient and sustainable synthetic methodologies grows, particularly in the pharmaceutical and agrochemical industries, fluorinated silanols are poised to play an increasingly important role in enabling the synthesis of complex molecules.

References

literature review on the synthesis of aryl-substituted silanols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Aryl-Substituted Silanols

Introduction

Aryl-substituted silanols are a class of organosilicon compounds characterized by a hydroxyl group directly attached to a silicon atom, which is also bonded to at least one aryl group (Ar-Si-OH). These compounds are pivotal intermediates and building blocks in modern chemistry. Their utility stems from their unique reactivity, which bridges the gap between organic and inorganic chemistry. Silanols are frequently employed as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Hiyama coupling), as precursors for advanced silicon-based materials like silicones and silsesquioxanes, and even as organocatalysts in their own right. The synthesis of stable, well-defined arylsilanols is therefore a critical endeavor for researchers in synthetic chemistry, materials science, and drug development.

This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing aryl-substituted silanols. It details the most prevalent strategies, provides specific experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows.

Core Synthetic Strategies

The preparation of arylsilanols can be broadly categorized into three main approaches: the hydrolysis of silyl-leaving group bonds, the oxidation of hydrosilanes, and the reaction of aryl organometallics with silicon electrophiles followed by hydrolysis.

Hydrolysis of Arylhalosilanes and Arylalkoxysilanes

The most traditional and direct route to arylsilanols is the hydrolysis of precursors containing a labile silicon-heteroatom bond, such as a silicon-halogen or silicon-alkoxy bond. This reaction proceeds via a nucleophilic substitution at the silicon center.

The hydrolysis of chlorosilanes is a common method, reacting the precursor with water, often in the presence of a base to neutralize the HCl byproduct. Similarly, arylalkoxysilanes can be hydrolyzed, a reaction whose rate is highly dependent on pH, being catalyzed by both acids and bases. The stability of the resulting silanol is often influenced by the steric bulk of the aryl substituents; large, bulky groups can prevent the common self-condensation reaction where two silanols form a disiloxane.

PrecursorReagents and ConditionsProductYield (%)Reference
DichlorodiphenylsilaneToluene, Water, t-Butanol, <25 °CDiphenylsilanediolHigh
DiphenyldimethoxysilaneIsopropanol, Water, Cation exchange resin, 50 °C, 2hDiphenylsilanediol>95
DichlorodiphenylsilaneOrganic solvent, Deionized water, Acid catalyst, 55-65 °C, 4-6hDiphenylsilanediol98
Aryl(triethoxy)silanesWater/Ethanol, Acid or Base catalysisArylsilanetriol (transient)Variable
Triphenylsilylfluoride50% Acetone/Water, OH⁻ catalysisTriphenylsilanolN/A
  • Materials : Dichlorodiphenylsilane, Toluene, Deionized Water, t-Butanol, 50 mL round-bottom flask, magnetic stirrer, ice bath.

  • Procedure :

    • To a 50 mL round-bottom flask, add 16 mL of deionized water and 4 mL of t-butanol. Stir the mixture.

    • Add 2 mL of toluene to the aqueous mixture and continue stirring for 5 minutes.

    • Cool the flask in an ice bath to maintain a temperature below 25 °C.

    • In a separate flask, dissolve 4 mL of dichlorodiphenylsilane in 2 mL of toluene.

    • Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled aqueous mixture. Ensure the temperature does not exceed 25 °C. A white precipitate of diphenylsilanediol will form.

    • After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.

    • Filter the solid product using a Büchner funnel and wash the filter cake with 3 mL of ice-cold water.

    • Leave the product under vacuum for 5 minutes to partially dry. Transfer the solid diphenylsilanediol to a watch glass to air dry completely.

Oxidation of Arylhydrosilanes

The oxidation of arylhydrosilanes (Ar-Si-H) represents a versatile and increasingly popular method for accessing arylsilanols. This transformation can be achieved using various stoichiometric oxidants or, more efficiently, through catalytic systems. Water is often used as a green and atom-economical oxidant, releasing hydrogen gas as the only byproduct.

A range of transition metal catalysts, including those based on ruthenium, iridium, rhodium, and cobalt, have been shown to be highly effective for this hydrolytic oxidation under mild conditions. These catalytic methods often exhibit high selectivity and functional group tolerance, making them suitable for complex molecule synthesis.

ArylhydrosilaneCatalyst / OxidantConditionsProductYield (%)Reference
Diphenylsilane[RuCl₂(p-cymene)]₂ / H₂OAcetone, rt, 10 minDiphenylsilanediol99
Phenylsilane[RuCl₂(p-cymene)]₂ / H₂OAcetone, rt, 10 minPhenylsilanetriol98
Tri(p-tolyl)silane[IrCl(C₈H₁₂)]₂ / H₂OTHF, rt, 2hTri(p-tolyl)silanol94
Various OrganosilanesCs₂CO₃ / H₂OTHF, 60 °CCorresponding Silanols85-98
Various HydrosilanesCo-N₄/Py-N catalyst / O₂Toluene, 60 °CCorresponding SilanolsHigh
  • Materials : Diphenylsilane, [RuCl₂(p-cymene)]₂ catalyst, Acetone, Water, Schlenk flask, magnetic stirrer.

  • Procedure :

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylsilane (1.0 mmol) in acetone (5 mL).

    • Add water (3.0 mmol, 3 equivalents).

    • To the stirred solution, add the catalyst, [RuCl₂(p-cymene)]₂ (0.001 mmol, 0.1 mol%).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes, which can be monitored by the cessation of hydrogen gas evolution or by TLC/GC analysis.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel to afford pure diphenylsilanediol.

Synthesis from Aryl Organometallic Reagents

A powerful and highly adaptable strategy for creating the aryl-silicon bond involves the reaction of an aryl organometallic species, such as a Grignard reagent (Ar-MgX) or an organolithium reagent (Ar-Li), with a silicon electrophile. Common silicon electrophiles include tetraalkoxysilanes (Si(OR)₄) or chlorosilanes (R'ₓSiCl₄₋ₓ). This approach first yields an arylalkoxysilane or arylchlorosilane, which is then hydrolyzed, often in the same pot, to the desired arylsilanol. This method is particularly useful for creating arylsilanes with specific substitution patterns starting from readily available aryl halides.

Aryl HalideReagentsIntermediateFinal ProductOverall Yield (%)Reference
Bromobenzene1. Mg, THF; 2. Si(OEt)₄; 3. H₂O/H⁺PhenyltriethoxysilanePhenylsilanetriolGood
1-Bromo-2-t-butylbenzene1. Mg, HMPA; 2. Me₃SiCl(2-t-butylphenyl)trimethylsilane(2-t-butylphenyl)dimethylsilanol58 (for silane)
Substituted Aryl Bromides1. t-BuLi, Et₂O, -78°C; 2. Cl₂Si(OEt)₂DiaryldiethoxysilaneDiarylsilanediolQuantitative (for silane)
Aryl Iodides/BromidesTriethoxysilane, [Rh(cod)(MeCN)₂]BF₄, NEt₃AryltriethoxysilaneArylsilanetriolHigh
Note: Final hydrolysis step to silanol is implied and typically high-yielding.
  • Materials : Aryl bromide (e.g., bromobenzene), Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Tetraethyl orthosilicate (TEOS), Iodine crystal (as initiator), three-neck flask, dropping funnel, condenser, magnetic stirrer.

  • Procedure :

    • Grignard Formation : Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Add a small portion of a solution of the aryl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Silylation : Cool the Grignard solution to 0 °C. Add a solution of TEOS (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Workup and Hydrolysis : Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the aryl(triethoxy)silane.

    • This intermediate can be purified or directly subjected to acidic or basic hydrolysis (as in Protocol 1) to yield the corresponding arylsilanol.

Visualizing Synthetic Pathways

Diagrams created using Graphviz help to visualize the logical connections and workflows of the synthetic strategies discussed.

General Synthetic Routes to Arylsilanols

This diagram illustrates the three primary pathways to synthesize aryl-substituted silanols from common precursors.

G cluster_0 Precursors cluster_1 Target Aryl_Si_X Arylhalosilane / Arylalkoxysilane (Ar-Si-X, X=Cl, OR) Arylsilanol Arylsilanol (Ar-Si-OH) Aryl_Si_X->Arylsilanol Hydrolysis Aryl_Si_H Arylhydrosilane (Ar-Si-H) Aryl_Si_H->Arylsilanol Oxidation Aryl_M Aryl Organometallic (Ar-M, M=MgX, Li) Aryl_M->Arylsilanol Silylation + Hydrolysis

Caption: Overview of the main synthetic routes to arylsilanols.

Catalytic Cycle for Hydrolytic Oxidation of Arylhydrosilanes

This diagram shows a simplified catalytic cycle for the metal-catalyzed conversion of an arylhydrosilane to an arylsilanol using water as the oxidant.

G cluster_products Silanol Formation M [M] Catalyst MSiH [M]-SiH(Ar)₂ MSiOH [M]-Si(OH)(Ar)₂ MSiH->MSiOH Nucleophilic Attack (from H₂O) MSiOH->M Reductive Elimination H2 H₂ Ar2SiHOH_node Ar₂Si(H)OH MSiOH->Ar2SiHOH_node Product Release Ar2SiH2 Ar₂SiH₂ Ar2SiH2->MSiH Oxidative Addition H2O H₂O Ar2SiHOH Ar₂Si(H)OH Ar2SiOH2_node Ar₂Si(OH)₂ Ar2SiHOH_node->Ar2SiOH2_node 2nd Oxidation

Caption: Simplified catalytic cycle for arylhydrosilane oxidation.

Experimental Workflow: Synthesis via Grignard Reagent

This diagram outlines the sequential steps involved in preparing an arylsilanol from an aryl halide via an organometallic intermediate.

G Start Start: Aryl Halide (Ar-X) + Mg Turnings Grignard 1. Form Grignard Reagent (Ar-MgX) in Anhydrous THF Start->Grignard Silylation 2. React with Si(OR)₄ at 0 °C to RT Grignard->Silylation Quench 3. Quench with aq. Acid (Workup) Silylation->Quench Intermediate Isolate Intermediate: Arylalkoxysilane (Ar-Si(OR)₃) Quench->Intermediate Hydrolysis 4. Hydrolyze with H₂O (Acid or Base Catalyst) Intermediate->Hydrolysis End Final Product: Arylsilanol (Ar-Si(OH)₃) Hydrolysis->End

Caption: Workflow for arylsilanol synthesis via a Grignard reagent.

Conclusion

The synthesis of aryl-substituted silanols is a well-established field with a diverse array of reliable methods. The choice of synthetic route—be it hydrolysis of precursors, oxidation of hydrosilanes, or construction via organometallics—largely depends on the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. Classical hydrolysis remains a straightforward option for simple, robust substrates. For more complex and functionalized targets, modern catalytic oxidation methods offer mild conditions and high efficiency. Finally, the organometallic route provides unparalleled flexibility in constructing the core aryl-silicon bond from a wide variety of aryl halides. The continued development of these synthetic tools is crucial for advancing the application of arylsilanols in catalysis, medicine, and materials science.

A Comprehensive Technical Guide to the Discovery and History of Fluorinated Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organosilicon compounds, a unique class of materials at the intersection of organosilicon and organofluorine chemistry, have carved a significant niche in a multitude of advanced applications. Their distinctive properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, stem from the synergistic combination of the robust siloxane backbone and the unique characteristics of the carbon-fluorine bond. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable compounds, detailing key synthetic methodologies, quantitative properties, and the logical progression of their scientific understanding.

Historical Development: A Tale of Two Chemistries

The emergence of fluorinated organosilicon compounds is intrinsically linked to the independent advancements in organosilicon and organofluorine chemistry.

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern silicone chemistry. A significant breakthrough occurred in the early 1950s when Dow Corning developed the first commercial fluorosilicone rubber compounds.[1] This innovation was driven by the aerospace industry's demand for high-performance elastomers capable of withstanding extreme temperatures and exposure to fuels and oils.[1]

Parallel to these developments, the field of organofluorine chemistry was also rapidly advancing. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to the synthesis of a vast array of fluorinated organic molecules. The unique properties conferred by the carbon-fluorine bond, such as high bond strength and polarity, were quickly recognized for their potential in various applications.

The strategic combination of these two fields of chemistry led to the creation of fluorinated organosilicon compounds, materials that harness the desirable attributes of both silicones and fluorocarbons.

Key Milestones in the Development of Fluorinated Organosilicon Compounds
YearDiscoveryKey Researchers/Institutions
1863 First synthesis of an organosilicon compound (tetraethylsilane).Charles Friedel & James Crafts
1886 Isolation of elemental fluorine.Henri Moissan
Early 1950s Development of the first commercial fluorosilicone rubber (FVMQ) for aerospace applications.[1]Dow Corning Inc.
1953 O. R. Pierce and E. T. McBee publish significant work on the synthesis of fluorine-containing organosilanes.O. R. Pierce, E. T. McBee
1960s Extensive research into the synthesis of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) via anionic ring-opening polymerization.Various academic and industrial researchers
Present Ongoing development of advanced fluorosilicone materials with tailored properties for specialized applications in electronics, medicine, and energy.Global research community

Core Synthetic Methodologies

The synthesis of fluorinated organosilicon compounds primarily relies on two robust and versatile chemical reactions: anionic ring-opening polymerization (AROP) and hydrosilylation.

Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

Anionic ring-opening polymerization is a cornerstone for the synthesis of high molecular weight polysiloxanes, including fluorosilicones. The most common precursor for the widely used poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F).[2]

Experimental Protocol: Anionic Ring-Opening Polymerization of D3F

Objective: To synthesize high molecular weight poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS).

Materials:

  • 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F)

  • n-Butyllithium (nBuLi) or sodium silanolate (initiator)

  • Dimethylformamide (DMF) (accelerator, optional)

  • Anhydrous toluene (solvent)

  • Methanol (termination agent)

Procedure:

  • All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • D3F is dissolved in anhydrous toluene in the reaction vessel.

  • The initiator, such as nBuLi, is added to the D3F solution at room temperature and dispersed for approximately 30 minutes.[2]

  • If an accelerator like DMF is used, it is added to the mixture. The temperature is then raised to 60-80°C.[2]

  • The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC).

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is purified to remove any unreacted monomer, initiator residues, and solvent. This can be achieved by precipitation in a non-solvent followed by drying under vacuum.

Logical Workflow for Anionic Ring-Opening Polymerization of D3F

AROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification D3F D3F Monomer Polymerization Polymerization (60-80°C) D3F->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Initiator Initiator (nBuLi) Initiator->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Product PTFPMS Polymer Drying->Product

Anionic Ring-Opening Polymerization Workflow
Hydrosilylation

Hydrosilylation is a versatile addition reaction between a silicon-hydride (Si-H) bond and an unsaturated bond, such as a carbon-carbon double bond (C=C). This reaction is widely used to introduce fluorinated side chains onto a polysiloxane backbone or to crosslink fluorosilicone polymers. A common example is the reaction of a silane, such as dichloromethylsilane, with a fluoroalkene, like trifluoropropene, typically catalyzed by a platinum complex like hexachloroplatinic acid (H2PtCl6).

Experimental Protocol: Hydrosilylation of Trifluoropropene with Dichloromethylsilane

Objective: To synthesize dichloromethyl(3,3,3-trifluoropropyl)silane.

Materials:

  • Trifluoropropene

  • Dichloromethylsilane

  • Hexachloroplatinic acid (H2PtCl6) solution in isopropanol (Karstedt's catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • The reaction is carried out in a pressure vessel due to the gaseous nature of trifluoropropene. All equipment must be thoroughly dried.

  • Dichloromethylsilane and the platinum catalyst are dissolved in anhydrous toluene and charged into the reaction vessel.

  • The vessel is sealed, and trifluoropropene is introduced to the desired pressure.

  • The reaction mixture is heated to initiate the hydrosilylation. The reaction temperature and time are optimized to ensure complete conversion and minimize side reactions.

  • After the reaction is complete, the vessel is cooled, and any unreacted trifluoropropene is safely vented.

  • The product, dichloromethyl(3,3,3-trifluoropropyl)silane, is purified by fractional distillation under reduced pressure.

Logical Workflow for Hydrosilylation

Hydrosilylation_Workflow cluster_reactants Reactants cluster_process Process Fluoroalkene Trifluoropropene Reaction Hydrosilylation (Heated Pressure Vessel) Fluoroalkene->Reaction Silane Dichloromethylsilane Silane->Reaction Catalyst Platinum Catalyst Catalyst->Reaction Purification Purification (Distillation) Reaction->Purification Product Fluorinated Organosilane Purification->Product

Hydrosilylation Synthesis Workflow

Quantitative Data of Fluorinated Organosilicon Compounds

The unique properties of fluorinated organosilicon compounds are a direct consequence of their molecular structure and the nature of the chemical bonds within them.

Bond Dissociation Energies

The strength of the chemical bonds within these molecules is a key determinant of their thermal and chemical stability.

BondCompound TypeBond Dissociation Energy (kJ/mol)
Si-C General Organosilanes360
Si-O Polysiloxanes452
C-F General Fluoroalkanes485
Si-F Fluorosilanes582-669
C-H General Alkanes413
Si-H General Silanes393

Note: These are average values and can vary depending on the specific molecular environment.

Physicochemical Properties of Fluorosilicone Rubber (FVMQ)

Fluorosilicone elastomers exhibit a unique combination of properties derived from both silicone and fluorocarbon materials.

PropertyValue
Hardness (Shore A) 35 - 80
Tensile Strength (PSI) 200 - 1,500
Elongation (%) 100 - 480
Operating Temperature Range -65°C to 232°C
Compression Set Fair to Good
Fuel Resistance Excellent
Oil Resistance Good to Excellent
Ozone Resistance Excellent
Weathering Resistance Excellent

Conclusion

The discovery and development of fluorinated organosilicon compounds represent a significant achievement in materials science, born from the convergence of organosilicon and organofluorine chemistry. From their initial application in demanding aerospace environments to their current use in a wide array of high-technology fields, these materials continue to be indispensable. The synthetic methodologies of anionic ring-opening polymerization and hydrosilylation provide robust pathways to a diverse range of fluorinated organosilicon structures with tailored properties. The quantitative data on their bond energies and physicochemical characteristics underscore the fundamental reasons for their exceptional performance. As research continues, the development of new fluorinated organosilicon compounds with enhanced properties promises to open up even more exciting application areas, particularly in the fields of medicine, electronics, and sustainable technologies.

References

Preliminary Toxicity Assessment of 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Acknowledgment: Direct toxicological data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol is not publicly available. This document provides a preliminary toxicity investigation by leveraging data from its parent compound, the fungicide Flusilazole. This compound is a significant metabolite of Flusilazole, and therefore, the toxicological profile of the parent compound serves as an essential surrogate for initial assessment.

Executive Summary

This technical guide provides a preliminary toxicological overview of this compound. Due to the absence of direct toxicity studies on this specific silanol, this report summarizes the extensive toxicological data available for its parent compound, Flusilazole. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an initial understanding of the potential toxicological profile of this compound. This guide includes a compilation of quantitative toxicity data, detailed experimental methodologies for key studies on Flusilazole, and visualizations of the metabolic pathway and a proposed toxicological investigation workflow.

Introduction to this compound

This compound is an organosilanol compound. It is primarily recognized as a major metabolite of the broad-spectrum fungicide Flusilazole. The metabolic cleavage of the silicon-triazole linkage in Flusilazole leads to the formation of this silanol. Given its origin as a breakdown product of a widely used agricultural chemical, understanding its toxicological properties is crucial for a comprehensive environmental and health risk assessment.

Toxicological Data of the Parent Compound: Flusilazole

The following tables summarize the key toxicological endpoints for Flusilazole, providing a basis for a preliminary assessment of its metabolite, this compound.

Acute Toxicity of Flusilazole
SpeciesRoute of AdministrationLD50 / LC50PurityReference
Rat (male)Oral1110 mg/kg bw95.7%FAO/WHO
Rat (female)Oral674 mg/kg bw95.7%FAO/WHO
Rabbit (male, female)Dermal>2000 mg/kg bw95.7%FAO/WHO
Rat (male)Inhalation (4h)2.7 mg/L95.7%FAO/WHO
Rat (female)Inhalation (4h)3.7 mg/L95.7%FAO/WHO
Short-Term and Long-Term Toxicity of Flusilazole
SpeciesDurationStudy TypeNOAELTarget OrgansReference
Rat90 daysDietary10 mg/kg bw/dayLiver, BladderFAO/WHO
Dog1 yearDietary0.14 mg/kg bw/dayLiverFAO/WHO
Mouse18 monthsDietary3.4 mg/kg bw/dayLiverFAO/WHO
Rat2 yearsDietary2.0 mg/kg bw/dayLiver, BladderFAO/WHO
Genotoxicity of Flusilazole
AssaySystemResultReference
Ames testS. typhimuriumNegativeFAO/WHO
Chromosomal aberrationChinese hamster ovary cellsNegativeFAO/WHO
Unscheduled DNA synthesisRat hepatocytesNegativeFAO/WHO
In vivo micronucleus testMouse bone marrowNegativeFAO/WHO
Reproductive and Developmental Toxicity of Flusilazole
SpeciesStudy TypeNOAELEffects ObservedReference
RatTwo-generation reproductionParental: 4.04 mg/kg bw/day; Offspring: 4.04 mg/kg bw/dayReduced pup weight, delayed development at higher dosesFAO/WHO
RatDevelopmentalMaternal: 10 mg/kg bw/day; Developmental: 2 mg/kg bw/daySkeletal anomalies at higher dosesFAO/WHO
RabbitDevelopmentalMaternal: 7 mg/kg bw/day; Developmental: 7 mg/kg bw/dayNo teratogenic effectsFAO/WHO

Experimental Protocols for Key Flusilazole Studies

Detailed methodologies for the pivotal toxicological studies on Flusilazole are provided below to offer insight into the experimental designs that would be relevant for assessing its metabolite.

Acute Oral Toxicity Study in Rats
  • Test Guideline: OECD Guideline 401 (or equivalent).

  • Animals: Young adult male and female Sprague-Dawley rats.

  • Dosage: A single dose of Flusilazole (95.7% purity) administered by gavage. Multiple dose levels were used to determine the LD50.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at the end of the study.

90-Day Dietary Study in Rats
  • Test Guideline: OECD Guideline 408 (or equivalent).

  • Animals: Male and female Wistar rats.

  • Dosage: Flusilazole was administered in the diet at various concentrations for 90 days.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues. The primary target organs identified were the liver and urinary bladder.

Two-Generation Reproductive Toxicity Study in Rats
  • Test Guideline: OECD Guideline 416 (or equivalent).

  • Animals: Male and female rats of the F0 generation were administered Flusilazole in their diet prior to mating, during mating, gestation, and lactation. The F1 generation was also exposed and subsequently mated to produce an F2 generation.

  • Endpoints: Parental systemic toxicity (body weight, food consumption, clinical signs), reproductive performance (mating, fertility, gestation length, parturition), and offspring viability, growth, and development.

Visualizations

Metabolic Pathway of Flusilazole

The following diagram illustrates the metabolic conversion of Flusilazole to its major metabolite, this compound.

Flusilazole_Metabolism Flusilazole Flusilazole C16H15F2N3Si Metabolite This compound C13H12F2OSi Flusilazole->Metabolite Metabolic Cleavage (in vivo)

Caption: Metabolic pathway of Flusilazole.

Proposed Workflow for Toxicological Investigation

This diagram outlines a logical workflow for the toxicological assessment of a pesticide metabolite like this compound, particularly when direct data is unavailable.

Toxicity_Workflow cluster_0 Data Gathering and Analysis cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment A Literature Review: Metabolite & Parent Compound C Read-Across from Parent (Flusilazole Toxicity Data) A->C B Physicochemical Properties (in silico / experimental) H Hazard Identification B->H C->H D Genotoxicity Assays (Ames, Micronucleus) D->H E Cytotoxicity Assays E->H F Acute Toxicity (e.g., OECD 423) I Dose-Response Assessment F->I G Repeated Dose Toxicity (28-day study, OECD 407) G->I H->I K Risk Characterization I->K J Exposure Assessment J->K

Caption: Toxicological investigation workflow.

Discussion and Conclusion

The toxicological data for Flusilazole indicates that it has moderate acute oral toxicity and that the primary target organs upon repeated exposure are the liver and bladder. It is not considered to be genotoxic. Developmental effects have been observed, but only at doses that also cause maternal toxicity.

As this compound is a major metabolite, it is reasonable to hypothesize that it may contribute to the observed toxicity of the parent compound, particularly concerning effects on the liver where much of the metabolism occurs. However, the toxicokinetics and specific toxicodynamics of the silanol metabolite may differ from Flusilazole. For instance, the removal of the triazole group could potentially alter the mode of action and target organ specificity.

Generally, organosilanols are considered to have low toxicity. However, the specific toxicological properties are highly dependent on the nature of the organic substituents.

An In-depth Technical Guide on the Solubility of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific quantitative or qualitative solubility data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol in organic solvents. The following guide provides a general framework for approaching the solubility of this compound based on established chemical principles and standard experimental protocols.

Introduction to this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to two 4-fluorophenyl groups, a methyl group, and a hydroxyl group (silanol, Si-OH). Its structure suggests a molecule with both polar and non-polar characteristics, which will govern its solubility in various organic solvents. The presence of the polar silanol group allows for hydrogen bonding, while the aromatic fluorophenyl groups contribute to its non-polar nature.

Estimating Solubility: A Theoretical Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: Protic solvents (e.g., alcohols like methanol and ethanol) and aprotic polar solvents (e.g., acetone, DMSO, DMF) are generally good at dissolving polar compounds. The silanol group in this compound, capable of hydrogen bonding, suggests potential solubility in polar protic solvents.

  • Non-polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are effective at dissolving non-polar compounds. The two fluorophenyl groups and the methyl group contribute significant non-polar character to the molecule, suggesting it may also be soluble in non-polar solvents.

Given its mixed polarity, this compound is likely to exhibit solubility in a range of solvents, with the degree of solubility depending on the specific solvent's polarity.

General Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in a specific solvent is the shake-flask method. This procedure establishes the equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or GC.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound were identified, a generalized experimental workflow for the synthesis and characterization of a novel chemical compound is presented below. This logical flow is fundamental in chemical research and drug development.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Analysis cluster_property Property Evaluation cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up/Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity Purity Assessment (e.g., HPLC, Elemental Analysis) spectroscopy->purity solubility Solubility Testing purity->solubility physchem Physicochemical Properties (m.p., b.p.) solubility->physchem activity Biological Activity Screening physchem->activity data Data Analysis & Interpretation activity->data report Final Report/Publication data->report

Quantum Chemical Calculations for 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computational Analysis of Silanols

Silanols, characterized by the Si-OH functional group, are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecular properties of silanols at the atomic level. These calculations can predict geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties, providing insights that complement and guide experimental work.

This guide will detail a standard workflow for performing quantum chemical calculations on 1,1-Bis(4-fluorophenyl)-1-methylsilanol, from initial structure preparation to the analysis of computed properties.

Experimental Protocols: A Computational Approach

The following sections describe the theoretical "experimental" protocols for the computational investigation of this compound.

Molecular Structure and Optimization

The initial step in any quantum chemical calculation is to obtain an optimized molecular geometry. This is achieved by finding the minimum energy conformation of the molecule on its potential energy surface.

Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is then optimized using a DFT method. A common and effective choice for organosilicon compounds is the B3LYP functional.

  • Basis Set Selection: A suitable basis set is crucial for accurate calculations. For molecules containing silicon and fluorine, Pople-style basis sets such as 6-31G(d,p) or larger sets like 6-311+G(d,p) are recommended to accurately describe the electronic structure.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to predict the vibrational modes of the molecule. These frequencies can be directly compared to experimental infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

  • Thermochemical Analysis: The output of this calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectral Simulation: The calculated frequencies and their corresponding intensities are used to simulate the IR spectrum of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. For B3LYP/6-31G(d,p), a typical scaling factor is around 0.96.

Electronic Property Analysis

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals.

Protocol:

  • Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. As no direct data for this compound is available, representative values for key parameters are provided based on calculations of the analogous compound, diphenylsilanediol, at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Representative)

ParameterBond Length (Å) / Angle (°)
Si-O1.645
Si-C (phenyl)1.860
Si-C (methyl)1.870
C-F1.350
O-H0.965
∠ O-Si-O108.5
∠ C-Si-C110.2
∠ Si-O-H115.0

Table 2: Calculated Vibrational Frequencies (Notable Modes, Scaled)

Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)~3650O-H stretching
ν(C-H) aromatic~3050-3100Aromatic C-H stretching
ν(C-H) methyl~2900-2980Methyl C-H stretching
ν(C=C) aromatic~1590Aromatic C=C stretching
δ(Si-CH₃)~1260Si-CH₃ deformation
ν(Si-Ph)~1120Si-Phenyl stretching
ν(Si-O)~920Si-O stretching
ν(C-F)~1230C-F stretching

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment2.5 D

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculation process.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT) A->B E Optimized Geometry B->E C 3. Frequency Calculation F Vibrational Frequencies & Thermochemistry C->F D 4. Electronic Property Calculation G HOMO/LUMO, MEP, NBO D->G E->C E->D

Caption: General workflow for quantum chemical calculations.

G cluster_1 Geometry Optimization and Validation start Initial Structure opt DFT Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check end Validated Minimum Energy Structure check->end None reopt Re-optimize from Displaced Geometry check->reopt Found reopt->opt G cluster_2 Analysis of Calculated Properties input Optimized Molecular Structure vib Vibrational Analysis input->vib elec Electronic Structure Analysis input->elec ir Simulated IR Spectrum vib->ir thermo Thermochemical Data vib->thermo mo Molecular Orbitals (HOMO/LUMO) elec->mo mep Molecular Electrostatic Potential elec->mep

Methodological & Application

Application Notes and Protocols: 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in organic synthesis are not extensively reported in the peer-reviewed literature. The following application notes and protocols are based on the established reactivity of analogous diarylsilanols and the synthetic utility of the bis(4-fluorophenyl)methyl moiety. These protocols are intended to serve as a guide for potential research applications.

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

Diarylmethylsilanols are potential coupling partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the formation of carbon-carbon bonds. The silanol can be activated with a fluoride source or a base to form a reactive silanate species, which then undergoes transmetalation with a palladium(II) complex. The presence of the electron-withdrawing fluorine atoms on the phenyl rings may influence the reactivity of the silanol.

Proposed Reaction: Hiyama-Type Coupling with Aryl Halides

A potential application of this compound is the palladium-catalyzed cross-coupling with aryl halides to synthesize triarylmethanes. The bis(4-fluorophenyl)methyl group is a structural motif found in various biologically active molecules.

Conceptual Experimental Protocol: Palladium-Catalyzed Hiyama-Type Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous THF (5 mL) to dissolve the reactants.

  • To the stirred solution, add TBAF solution (1.5 mL, 1.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triarylmethane.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling of Arylsilanols with Aryl Halides (Analogous Systems)

EntryArylsilanolAryl HalideCatalyst (mol%)Base/ActivatorSolventTemp (°C)Yield (%)
1Diphenylmethylsilanol4-IodoanisolePd(OAc)₂ (2)TBAF (1.5 eq)THF60~85% (estimated)
2Di(p-tolyl)methylsilanol1-BromonaphthalenePdCl₂(dppf) (3)CsF (2.0 eq)Dioxane100~90% (estimated)
3Diphenylmethylsilanol4-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0 eq)Toluene110~75% (estimated)

Note: The yields presented are estimations based on literature for similar compounds and are for illustrative purposes. Actual yields for the reaction with this compound would require experimental validation.

DOT Script for Hiyama Coupling Catalytic Cycle

Hiyama_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R_3Si-C [(4-FPh)₂MeSi-O]⁻ M⁺ R_3Si-C->Transmetalation Ar-Pd(II)-C(L_n) Ar-Pd(II)-C(L_n) Transmetalation->Ar-Pd(II)-C(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C Ar-C(CH₃)(4-FPh)₂ Reductive\nElimination->Ar-C

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Potential Application as a Derivatization Reagent for Analytical Chemistry

Silanols can be used as derivatizing agents to increase the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis. The 1,1-bis(4-fluorophenyl)-1-methylsilyl group could be introduced to analytes containing active hydrogens (e.g., alcohols, phenols, carboxylic acids, amines) to produce less polar and more volatile derivatives. The fluorine atoms would also provide a unique mass spectral fragmentation pattern, aiding in identification.

Proposed Derivatization Reaction

The silanol can react with a suitable silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) to form a more reactive silylating agent in situ, or it can be converted to a silyl halide for subsequent derivatization reactions.

Conceptual Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis

Materials:

  • Analyte (e.g., a primary alcohol)

  • This compound

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous pyridine

  • GC vial

Procedure:

  • In a clean and dry GC vial, dissolve the analyte (approx. 1 mg) in anhydrous pyridine (100 µL).

  • Add this compound (5 mg) and BSA (50 µL) to the vial.

  • Seal the vial tightly and heat at 60 °C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

DOT Script for Derivatization Workflow

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Analyte Analyte (e.g., R-OH) Heating Heat at 60°C for 30 min Analyte->Heating Reagents Silanol + BSA in Pyridine Reagents->Heating GC_MS GC-MS Injection Heating->GC_MS Data Data Acquisition & Analysis GC_MS->Data Medicinal_Chemistry_Application Silanol This compound Activation Activation (e.g., NaH) Silanol->Activation Silanoxide [(4-FPh)₂MeSiO]⁻ Na⁺ Activation->Silanoxide Coupling Nucleophilic Substitution Silanoxide->Coupling Electrophile R-X (Electrophile) Electrophile->Coupling Product Bioactive Molecule Precursor Coupling->Product

Application Notes and Protocols for Silylation Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for the specific use of 1,1-Bis(4-fluorophenyl)-1-methylsilanol as a derivatizing agent did not yield any established protocols or applications. Scientific literature primarily identifies this compound as a metabolite of the fungicide flusilazole[1]. Therefore, this document provides a comprehensive guide to silylation, a widely used derivatization technique for which this compound would be a structural analogue, albeit a sterically hindered one. The principles, protocols, and data presented here are based on commonly used silylating agents and are intended to serve as a detailed reference for researchers, scientists, and drug development professionals interested in this derivatization method.

Introduction to Silylation

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[2][3] This process is widely employed in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), to enhance the volatility, thermal stability, and chromatographic behavior of polar compounds.[2][4][5] By converting non-volatile or thermally labile analytes into more stable and volatile derivatives, silylation expands the range of compounds that can be analyzed by GC-MS.[4]

Key benefits of silylation include:

  • Increased Volatility: The replacement of polar functional groups (e.g., -OH, -NH, -SH, -COOH) with a nonpolar silyl group reduces intermolecular hydrogen bonding, leading to a significant increase in volatility.[2]

  • Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation in the GC injector and column compared to their parent compounds.[2]

  • Improved Chromatographic Performance: Derivatization often results in sharper, more symmetrical peaks and better separation of analytes.

  • Increased Sensitivity: For certain detectors, silylated derivatives can provide a stronger signal response.

Common Silylating Reagents

A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the functional groups present in the analyte, the desired degree of derivatization, and the analytical method.

Reagent AbbreviationFull NameKey Applications & Properties
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideA powerful and versatile silylating agent suitable for a wide range of compounds including alcohols, phenols, carboxylic acids, amines, and amides. Its byproducts are volatile, minimizing interference in GC analysis.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile of the trimethylsilylacetamides, making it ideal for trace analysis where byproducts might interfere.[4] It is a strong silylating agent, often used in metabolomics.
TMCS TrimethylchlorosilaneOften used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to increase their reactivity, especially for hindered functional groups.[6]
HMDS HexamethyldisilazaneA milder silylating agent, often used in combination with TMCS for the derivatization of sugars and other hydroxylated compounds.[3]
MTBSTFA N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideForms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives (up to 10,000 times more stable).[2] This is advantageous for applications requiring sample storage or further manipulation after derivatization.

Experimental Protocols

The following are general protocols for silylation. Optimal conditions (e.g., temperature, reaction time, solvent) may vary depending on the specific analyte and should be determined empirically.

General Protocol for Silylation using BSTFA (with or without TMCS)

This protocol is suitable for a wide range of analytes, including organic acids, amino acids, and steroids.

Materials:

  • Analyte sample (dried)

  • BSTFA (or BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can deactivate the silylating reagent. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the analyte. Then, add an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample. For a typical sample of 100 µg, 100 µL of BSTFA and 50 µL of solvent is a common starting point.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[6] For sterically hindered or less reactive compounds, longer reaction times or higher temperatures may be necessary.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.

Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars)

For compounds containing carbonyl groups, a two-step derivatization is often employed to prevent the formation of multiple isomers.

Materials:

  • Analyte sample (dried)

  • Methoxyamine hydrochloride in pyridine

  • BSTFA + 1% TMCS

  • Heating block or oven

Procedure:

  • Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Heat the mixture at 60°C for 30 minutes to convert the carbonyl groups to their methoxime derivatives.

  • Silylation: Cool the vial and then add BSTFA + 1% TMCS. Heat again at 60°C for 30-60 minutes to silylate the remaining active hydrogens (e.g., hydroxyl groups).

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the silylation of various compound classes. These are starting points and may require optimization.

Analyte ClassReagent(s)SolventTemperature (°C)Time (min)
Alcohols (primary)BSTFAAcetonitrile25 - 6015 - 30
Alcohols (hindered)BSTFA + 1% TMCSPyridine70 - 9060 - 120
Carboxylic AcidsBSTFADichloromethane60 - 7030 - 60
Amino AcidsMSTFAPyridine80 - 10030 - 60
Sugars (two-step)Methoxyamine-HCl, then BSTFA + 1% TMCSPyridine60 (both steps)30 - 60 (each step)
SteroidsMSTFA or BSTFA + 1% TMCSAcetonitrile70 - 9060 - 180

Visualizations

General Workflow for Silylation Derivatization

G General Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Analyte dry Dry Sample (e.g., under N2) start->dry add_reagents Add Solvent and Silylating Reagent dry->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at Controlled Temperature vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject G Silylation Reaction of an Alcohol cluster_reactants Reactants cluster_products Products alcohol R-OH (Analyte with Active Hydrogen) reaction + alcohol->reaction bstfa BSTFA (Silylating Reagent) bstfa->reaction silyl_ether R-O-Si(CH3)3 (Silyl Ether Derivative) byproduct Volatile Byproducts reaction->silyl_ether Reaction reaction->byproduct

References

The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including specific synthesis protocols and quantitative biological data for 1,1-Bis(4-fluorophenyl)-1-methylsilanol, is limited. The following application notes and protocols are based on established principles of organosilicon chemistry and data from structurally related compounds containing the bis(4-fluorophenyl)methyl moiety. These notes are intended to provide a foundational framework for researchers and drug development professionals.

Introduction

Organosilicon compounds, particularly silanols, are of growing interest in medicinal chemistry. The substitution of a carbon atom with silicon can lead to significant changes in a molecule's physicochemical properties, including acidity, lipophilicity, and hydrogen-bonding capacity. Silanols, as isosteres of alcohols, have the potential to enhance biological activity and improve pharmacokinetic profiles. This compound is a compound of interest due to the presence of the bis(4-fluorophenyl)methyl group, a moiety found in several biologically active molecules. This document outlines potential synthetic routes, hypothetical biological evaluation protocols, and possible mechanisms of action for this compound based on related compounds.

Potential Therapeutic Relevance

While direct biological data for this compound is not available, derivatives of the bis(4-fluorophenyl)methyl scaffold have shown activity in several areas:

  • Dopamine Transporter (DAT) Inhibition: A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds are being investigated for their therapeutic potential in treating psychostimulant use disorders.[1]

  • Anticancer Activity: Piperazinylacetamide derivatives containing the 1-bis(4-fluorophenyl)methyl piperazine moiety have been synthesized and show potential as anticancer drugs.[1]

These findings suggest that this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutics in these areas.

Data from Structurally Related Compounds

Quantitative data for compounds containing the bis(4-fluorophenyl)methyl group highlight its potential in drug design.

Compound ClassBiological Target/AssayQuantitative DataReference
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesDopamine Transporter (DAT)Ki range = 3–382 nM[1]
Piperazinylacetamides with 1-bis(4-fluorophenyl)methyl piperazineAnticancer (Growth Inhibition)GI50 = 4.36 µM (for one derivative)

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is a hypothetical route based on standard organosilicon chemistry.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis 4-fluorobromobenzene 4-Fluorobromobenzene Mg Mg, THF 4-fluorobromobenzene->Mg Grignard_reagent 4-Fluorophenylmagnesium bromide Mg->Grignard_reagent Reaction1 Grignard_reagent->Reaction1 2 equivalents Dichloromethylsilane Dichloro(methyl)silane Dichloromethylsilane->Reaction1 Intermediate Chloro(methyl)bis(4-fluorophenyl)silane Intermediate_2 Chloro(methyl)bis(4-fluorophenyl)silane Intermediate->Intermediate_2 Reaction1->Intermediate H2O H₂O, Base (e.g., NaHCO₃) Intermediate_2->H2O Final_Product This compound H2O->Final_Product

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dichloro(methyl)silane

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.

  • Reaction with Dichloromethylsilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of dichloro(methyl)silane in anhydrous THF to the Grignard reagent. The reaction is exothermic and should be controlled. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Hydrolysis: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for In Vitro Biological Evaluation

This protocol provides a general workflow for assessing the potential biological activity of a novel compound like this compound.

G Start Synthesized Compound: This compound Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT or LDH assay) in relevant cell lines Start->Cytotoxicity Targeted_Screening Targeted Biological Assays (based on related compound data) Cytotoxicity->Targeted_Screening DAT_Binding Dopamine Transporter (DAT) Binding Assay Targeted_Screening->DAT_Binding Cancer_Cell_Proliferation Cancer Cell Line Proliferation Assay Targeted_Screening->Cancer_Cell_Proliferation Data_Analysis Data Analysis: IC₅₀ / Kᵢ Determination DAT_Binding->Data_Analysis Cancer_Cell_Proliferation->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the in vitro biological evaluation of a novel compound.

1. Cytotoxicity Assays (e.g., MTT Assay):

  • Objective: To determine the general toxicity of the compound against various cell lines.

  • Procedure:

    • Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

2. Target-Specific Assays (Hypothetical):

  • Dopamine Transporter (DAT) Binding Assay:

    • Objective: To determine the affinity of the compound for the dopamine transporter.

    • Procedure:

      • Prepare cell membranes from cells expressing the human dopamine transporter.

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

      • Separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Kᵢ value to determine the binding affinity.

Potential Mechanism of Action

Based on the data from related compounds, this compound could potentially act through one or more of the following mechanisms:

G Compound 1,1-Bis(4-fluorophenyl)- 1-methylsilanol DAT Dopamine Transporter (DAT) Compound->DAT Ca_Channel Calcium Ion Channels Compound->Ca_Channel Kinase Intracellular Kinase Signaling Pathways Compound->Kinase Inhibition_DAT Inhibition of Dopamine Reuptake DAT->Inhibition_DAT Modulation_Ca Modulation of Calcium Influx Ca_Channel->Modulation_Ca Apoptosis Induction of Apoptosis in Cancer Cells Kinase->Apoptosis

Caption: Potential mechanisms of action based on structurally related compounds.

  • Dopamine Transporter (DAT) Inhibition: The bis(4-fluorophenyl)methyl moiety is present in known DAT inhibitors. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine, which can have therapeutic effects in conditions like ADHD and substance use disorders.

  • Calcium Channel Blockade: Some derivatives of 1-bis(4-fluorophenyl)methyl piperazine act as calcium channel blockers. By inhibiting the influx of calcium into cells, these compounds can cause vascular smooth muscle relaxation and are used in the treatment of hypertension and angina.

  • Induction of Apoptosis: The anticancer activity observed in related compounds suggests a potential mechanism involving the induction of programmed cell death (apoptosis) in cancer cells, possibly through the modulation of intracellular signaling pathways.

Conclusion

While specific data on this compound is scarce, the information available for structurally similar compounds suggests that it is a promising scaffold for medicinal chemistry research. Its potential applications in neuropharmacology and oncology warrant further investigation. The protocols and potential mechanisms outlined in this document provide a starting point for researchers interested in exploring the therapeutic potential of this and other novel silanols. Further research is needed to elucidate the precise synthesis, biological activity, and mechanism of action of this compound.

References

detailed experimental protocol for synthesizing 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol. This organosilicon compound is of interest to researchers in medicinal chemistry and materials science due to its unique structural and electronic properties conferred by the presence of two fluorophenyl groups and a reactive silanol moiety. The synthesis is achieved through a two-step process involving a Grignard reaction followed by hydrolysis. This document outlines the detailed methodology, necessary reagents and equipment, and expected characterization data.

Introduction

Silanols, the silicon analogues of alcohols, are versatile intermediates in organosilicon chemistry.[1] Diarylmethylsilanols, in particular, are valuable building blocks for the synthesis of more complex silicon-containing molecules. The incorporation of fluorine atoms into the aryl rings, as in this compound, can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug discovery and a precursor for advanced materials. The synthesis protocol described herein is a robust and reproducible method for obtaining this target compound in good yield and purity.

Experimental Protocol

The synthesis of this compound is performed in two main steps:

  • Step 1: Synthesis of 1,1-Bis(4-fluorophenyl)methylchlorosilane via a Grignard reaction.

  • Step 2: Hydrolysis of the intermediate chlorosilane to yield the final silanol product.

Materials and Equipment
Reagents and SolventsEquipment
Methyltrichlorosilane (CH₃SiCl₃)Round-bottom flasks (various sizes)
1-Bromo-4-fluorobenzene (C₆H₄BrF)Condensers
Magnesium (Mg) turningsDropping funnel
Anhydrous diethyl ether ((C₂H₅)₂O)Magnetic stirrer with heating mantle
Anhydrous tetrahydrofuran (THF)Schlenk line or inert gas (N₂ or Ar) setup
TolueneIce bath and heating oil bath
Hydrochloric acid (HCl), concentratedSeparatory funnel
Sodium bicarbonate (NaHCO₃), saturated solutionRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Glassware for filtration (Büchner funnel, etc.)
HexaneNMR spectrometer
Ethyl acetateFTIR spectrometer
Deuterated chloroform (CDCl₃) for NMRMelting point apparatus
Step 1: Synthesis of 1,1-Bis(4-fluorophenyl)methylchlorosilane

This step involves the formation of a Grignard reagent from 1-bromo-4-fluorobenzene, which then reacts with methyltrichlorosilane.

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (nitrogen or argon), place magnesium turnings (2.1 equivalents) in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (2.0 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine if necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (4-fluorophenylmagnesium bromide).

  • Reaction with Methyltrichlorosilane:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate flame-dried flask, prepare a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether.

    • Slowly add the methyltrichlorosilane solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • The reaction mixture will form a thick precipitate of magnesium salts.

    • Filter the mixture through a pad of Celite under an inert atmosphere to remove the magnesium salts. Wash the filter cake with anhydrous diethyl ether.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,1-bis(4-fluorophenyl)methylchlorosilane as an oil. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 1,1-Bis(4-fluorophenyl)methylchlorosilane

The crude chlorosilane is carefully hydrolyzed to the desired silanol.

Procedure:

  • Hydrolysis:

    • Dissolve the crude 1,1-bis(4-fluorophenyl)methylchlorosilane in a mixture of diethyl ether and a small amount of toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. The hydrolysis of the chlorosilane is exothermic and will produce HCl, which is neutralized by the sodium bicarbonate.

    • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., hexane/toluene) to afford this compound as a white to off-white solid.

Data Presentation

Product Characterization
PropertyValue
Chemical Formula C₁₃H₁₂F₂OSi
Molecular Weight 250.32 g/mol
Appearance White to off-white solid
Melting Point 57-61 °C
¹H NMR (CDCl₃) Anticipated peaks: Aromatic protons (multiplets), methyl protons (singlet), Si-OH proton (broad singlet).
¹³C NMR (CDCl₃) Anticipated peaks: Aromatic carbons (multiple signals, including C-F couplings), methyl carbon.
¹⁹F NMR (CDCl₃) Anticipated peaks: A single resonance for the fluorine atoms.
FTIR (KBr) Anticipated peaks: O-H stretch (broad), C-H stretch (aromatic and aliphatic), Si-O stretch, C-F stretch.

Note: Specific chemical shifts and coupling constants should be determined experimentally and compared with reference data if available.

Mandatory Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis & Purification A 1-Bromo-4-fluorobenzene + Mg turnings B 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->B in Anhydrous Ether D Reaction Mixture B->D C Methyltrichlorosilane C->D in Anhydrous Ether, 0 °C E Filtration D->E Stir 12-16h RT F Crude 1,1-Bis(4-fluorophenyl)methylchlorosilane E->F Solvent Evaporation G Crude Chlorosilane in Ether/Toluene F->G H Hydrolysis with aq. NaHCO₃, 0 °C G->H I Work-up (Separation, Washing, Drying) H->I J Crude Product I->J Solvent Evaporation K Purification (Chromatography/Recrystallization) J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural motifs are relevant in drug design. Fluorinated phenyl groups can influence metabolic stability and receptor binding affinity. The silanol group can act as a hydrogen bond donor, mimicking an alcohol, which could be critical for protein-ligand interactions.

LogicalRelationships cluster_properties Molecular Properties cluster_implications Potential Implications in Drug Design Fluorophenyl 4-Fluorophenyl Groups Metabolism Altered Metabolic Stability Fluorophenyl->Metabolism influences Binding Modulated Binding Affinity Fluorophenyl->Binding influences Lipophilicity Increased Lipophilicity Fluorophenyl->Lipophilicity contributes to Silanol Silanol (Si-OH) Group H_Bond Hydrogen Bond Donor Silanol->H_Bond acts as Methyl Methyl Group Methyl->Lipophilicity contributes to H_Bond->Binding participates in Target This compound Target->Fluorophenyl Target->Silanol Target->Methyl

Caption: Key structural features and their potential roles in medicinal chemistry.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this valuable compound for further investigation in various scientific disciplines. The provided diagrams illustrate the experimental workflow and the logical relationships between the compound's structure and its potential applications, offering a comprehensive resource for professionals in the field.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-fluorophenyl)-1-methylsilanol is an organosilicon compound of interest in various fields, including medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization and quantification. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), provides a powerful tool for the sensitive and selective analysis of this compound. These application notes provide detailed protocols for the mass spectrometric analysis of this compound, including sample preparation, instrument parameters, and expected fragmentation patterns.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₂F₂OSi
Molecular Weight 250.31 g/mol
CAS Number 156162-13-9

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method suitable for the quantitative analysis of this compound in organic solvents.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as heptane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound, which is particularly useful for complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution in the mobile phase to cover the expected concentration range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • For complex matrices (e.g., biological fluids), perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion and optimize collision energies for characteristic product ions.

Data Presentation

Predicted Electron Ionization (EI) Mass Spectrum of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their plausible relative intensities in an EI mass spectrum. The fragmentation is expected to be dominated by cleavages around the silicon atom. The loss of a methyl group and a fluorophenyl group are anticipated to be significant fragmentation pathways.

m/zProposed Fragment IonRelative Intensity (%)
250[M]⁺15
235[M - CH₃]⁺100
155[M - C₆H₄F]⁺40
139[Si(C₆H₄F)(CH₃)(OH)]⁺25
95[C₆H₄F]⁺30

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Sample dissolution Dissolution in Organic Solvent start->dissolution dilution Serial Dilution (Calibration Standards) dissolution->dilution gcms GC-MS Analysis dilution->gcms GC-MS Protocol lcmsms LC-MS/MS Analysis dilution->lcmsms LC-MS/MS Protocol acquisition Data Acquisition gcms->acquisition lcmsms->acquisition quantification Quantification acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for the mass spectrometry analysis of this compound.

Proposed Fragmentation Pathway of this compound in EI-MS

fragmentation_pathway M [M]⁺ m/z 250 F1 [M - CH₃]⁺ m/z 235 M->F1 - CH₃• F2 [M - C₆H₄F]⁺ m/z 155 M->F2 - C₆H₄F• F3 [C₆H₄F]⁺ m/z 95 F2->F3 - Si(CH₃)(OH)

Caption: Proposed EI fragmentation of this compound.

Application Note: Derivatization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 1,1-Bis(4-fluorophenyl)-1-methylsilanol to improve its volatility and thermal stability, enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an organosilicon compound that can present challenges for direct GC-MS analysis due to the presence of a polar hydroxyl group on the silicon atom. This functional group can lead to poor peak shape, thermal degradation, and reduced sensitivity. Derivatization, specifically through silylation, is a crucial sample preparation step to mitigate these issues.[1][2] Silylation replaces the active hydrogen of the silanol group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][3] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and detection.[1][4]

This application note details a comprehensive protocol for the silylation of this compound using common and effective derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Experimental Protocols

Materials and Reagents
  • Analyte: this compound

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3][5]

    • BSTFA with 1% Trimethylchlorosilane (TMCS) (catalyst)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Solvents (anhydrous):

    • Acetonitrile

    • Pyridine

    • Dichloromethane

  • Internal Standard (IS): e.g., Triphenylmethane or a suitable deuterated analog.

  • Glassware: 2 mL screw-cap autosampler vials with PTFE-lined septa.

  • Equipment:

    • Heating block or oven

    • Vortex mixer

    • GC-MS system

Derivatization Workflow Diagram

DerivatizationWorkflow Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Analyte This compound in Anhydrous Solvent IS Add Internal Standard Analyte->IS Analyte->IS Reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) IS->Reagent IS->Reagent Vortex Vortex Mix Reagent->Vortex Reagent->Vortex Heat Heat (e.g., 70°C for 30 min) Vortex->Heat Vortex->Heat Cool Cool to Room Temperature Heat->Cool Heat->Cool GCMS Inject into GC-MS Cool->GCMS Cool->GCMS

Caption: Workflow for the silylation of this compound.

Protocol 1: Trimethylsilylation with BSTFA

This protocol yields a trimethylsilyl (TMS) ether derivative.

  • Sample Preparation: Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • Aliquot: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Internal Standard: Add 10 µL of the internal standard solution.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of BSTFA.[1]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Tert-butyldimethylsilylation with MTBSTFA

This protocol yields a tert-butyldimethylsilyl (t-BDMS) ether derivative, which is significantly more resistant to hydrolysis than the TMS derivative.[1]

  • Sample Preparation: Prepare a solution of this compound in anhydrous pyridine at a concentration of approximately 1 mg/mL.

  • Aliquot: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Internal Standard: Add 10 µL of the internal standard solution.

  • Reagent Addition: Add 100 µL of MTBSTFA to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 80°C for 1 hour.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp: 100°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Expected Results and Data Presentation

Derivatization is expected to significantly improve the chromatographic performance of this compound. The derivatized analyte should exhibit a more symmetrical peak shape and an earlier retention time compared to the underivatized compound, if the latter is detectable.

Reaction Scheme

ReactionScheme Silylation of this compound Analyte This compound (Si-OH) Reagent + Silylation Reagent (e.g., BSTFA) Product -> Silylated Derivative (Si-O-TMS)

Caption: General reaction scheme for the silylation of the silanol.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data to illustrate the expected improvement in analytical performance after derivatization. Actual values will need to be determined experimentally.

Analyte FormRetention Time (min)Peak Asymmetry (As)Signal-to-Noise (S/N)
Underivatized~15.2> 2.0 (tailing)~50
TMS Derivative~12.81.1> 500
t-BDMS Derivative~14.51.2> 450

Troubleshooting

  • No or low derivatization yield:

    • Ensure all solvents and reagents are anhydrous. Moisture will deactivate the silylating reagents.

    • Increase reaction time and/or temperature.

    • Ensure the molar excess of the derivatizing reagent is sufficient.

  • Peak tailing of the derivatized analyte:

    • The GC liner may be active. Use a deactivated liner.

    • The column may be contaminated. Bake out the column according to the manufacturer's instructions.

  • Multiple peaks for the derivatized analyte:

    • Incomplete derivatization. Optimize reaction conditions.

    • Degradation of the derivative in the injector. Lower the injector temperature.

Conclusion

Derivatization of this compound via silylation is an effective strategy to improve its amenability to GC-MS analysis. Both BSTFA and MTBSTFA are suitable reagents, with the choice depending on the required stability of the derivative. The protocols and parameters provided in this application note serve as a comprehensive starting point for method development and routine analysis in research and drug development settings.

References

Application Notes and Protocols for Polymer Surface Modification using 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-Bis(4-fluorophenyl)-1-methylsilanol for the modification of polymer surfaces. This specialized fluorinated silanol offers a unique combination of properties beneficial for applications in biomedical devices, drug delivery systems, and advanced materials. The protocols detailed below are intended as a starting point for researchers to develop specific procedures for their polymer substrates and applications.

Introduction

Polymer surface modification is a critical process in the development of advanced materials, particularly in the biomedical and pharmaceutical fields. The surface properties of a polymer, such as wettability, biocompatibility, and chemical inertness, dictate its interaction with the biological environment. This compound is a reactive organosilicon compound designed to impart durable, low-energy surfaces to a variety of polymer substrates.

The key features of this silanol are:

  • Di(4-fluorophenyl) Groups: These bulky, fluorinated aromatic groups are responsible for creating a highly hydrophobic and oleophobic surface. The fluorine atoms provide a low surface energy, which can reduce protein adsorption and cell adhesion, a desirable characteristic for many biomedical implants and devices.

  • Methyl Group: The methyl group contributes to the overall stability and hydrophobicity of the resulting coating.

  • Silanol (Si-OH) Group: This reactive hydroxyl group is the anchor for covalently bonding the molecule to polymer surfaces that possess hydroxyl, carboxyl, or other reactive functionalities.

Mechanism of Surface Modification

The surface modification process with this compound typically involves a two-step mechanism:

  • Surface Activation (Pre-treatment): Many polymers, especially those with chemically inert surfaces (e.g., polyolefins), require an activation step to introduce reactive hydroxyl (-OH) groups. This is often achieved through methods like plasma treatment, corona discharge, or UV/ozone exposure. For polymers that already possess surface hydroxyl or carboxyl groups (e.g., PET, PEEK after certain treatments), this step may be modified or omitted.

  • Silanization (Covalent Bonding): The silanol group of this compound reacts with the activated polymer surface. This condensation reaction forms a stable covalent bond (Si-O-Polymer), effectively grafting the fluorinated molecule onto the substrate. The bulky bis(4-fluorophenyl) groups then orient outwards, creating a new, low-energy surface.

Applications in Research and Drug Development

The unique surface properties imparted by this compound make it a valuable tool for a range of applications:

  • Biocompatibility Enhancement: By creating a non-fouling surface that resists protein adsorption, this modification can improve the biocompatibility of blood-contacting devices and implants, reducing the risk of thrombosis and foreign body response.[1]

  • Drug Delivery Systems: In drug delivery, modifying the surface of polymer-based carriers can control their interaction with biological systems, potentially leading to improved circulation times and targeted delivery.

  • Microfluidics and Lab-on-a-Chip Devices: The hydrophobic surfaces created can be used to control fluid flow and prevent the non-specific binding of biomolecules in diagnostic and analytical devices.

  • Antimicrobial Surfaces: While not inherently antimicrobial, the non-fouling nature of the modified surface can prevent the initial attachment of bacteria, thereby reducing the formation of biofilms on medical devices.

Quantitative Data Summary

The following table summarizes the expected changes in surface properties of a polymer after modification with this compound, based on typical results observed with fluorosilane treatments.[2][3] Actual values will vary depending on the polymer substrate, surface activation method, and silanization conditions.

PropertyUntreated Polymer (Typical Range)Modified Polymer (Expected Range)Characterization Method
Water Contact Angle (°) 60 - 90> 110Goniometry
Surface Energy (mN/m) 30 - 50< 20Contact Angle Analysis (e.g., OWRK method)
Protein Adsorption (ng/cm²) High (e.g., >200 for fibrinogen)Low (e.g., <50 for fibrinogen)Quartz Crystal Microbalance (QCM), ELISA
Coefficient of Friction Substrate DependentReducedAtomic Force Microscopy (AFM), Tribometer

Experimental Protocols

The following are generalized protocols for the surface modification of polymers using this compound. Note: These protocols should be optimized for the specific polymer and application.

Protocol 1: Solution-Phase Silanization by Dip-Coating

This protocol is suitable for a wide range of polymer substrates that can be immersed in a solvent.

Materials:

  • This compound

  • Anhydrous toluene or other suitable aprotic solvent

  • Polymer substrate

  • Plasma cleaner or UV/Ozone generator (for surface activation)

  • Ultrasonic bath

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the polymer substrate by sonication in a sequence of solvents, such as isopropanol and deionized water, for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Surface Activation (if necessary):

    • Place the cleaned, dry substrate in a plasma cleaner.

    • Treat the surface with oxygen or argon plasma for 2-5 minutes to generate hydroxyl groups. The specific parameters (power, pressure, time) will depend on the polymer and the plasma system.

  • Silanization Solution Preparation:

    • Prepare a 0.5% to 2% (w/v) solution of this compound in anhydrous toluene. The concentration should be optimized based on the desired surface coverage.

  • Dip-Coating:

    • Immerse the activated polymer substrate into the silanization solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature. For less reactive substrates, the temperature can be elevated to 40-60°C.

  • Rinsing:

    • Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silanol.

    • Perform a final rinse with isopropanol.

  • Curing:

    • Dry the coated substrate under a stream of nitrogen.

    • Cure the substrate in an oven at 80-110°C for 1 hour to complete the condensation reaction and remove any residual solvent.

  • Characterization:

    • Analyze the modified surface using techniques such as contact angle goniometry, XPS, and AFM to confirm successful modification.

Protocol 2: Vapor-Phase Silanization

This method is ideal for complex geometries and for creating very thin, uniform coatings.

Materials:

  • This compound

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Vacuum pump

  • Polymer substrate

  • Plasma cleaner or UV/Ozone generator

Procedure:

  • Substrate Cleaning and Activation:

    • Follow steps 1 and 2 from Protocol 1.

  • Vapor Deposition Setup:

    • Place the activated substrate inside a vacuum desiccator or deposition chamber.

    • Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.

  • Silanization:

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Leave the substrate in the silanol vapor for 2-12 hours at room temperature. The deposition time will depend on the volatility of the silanol and the desired coating thickness.

  • Post-Treatment:

    • Vent the chamber with nitrogen gas.

    • Remove the coated substrate.

    • (Optional) Bake the substrate at 80-110°C for 30 minutes to enhance the covalent bonding.

  • Characterization:

    • Analyze the modified surface as described in Protocol 1.

Visualizations

Signaling Pathway of Surface Modification

SurfaceModification Substrate Pristine Polymer Substrate Activation Surface Activation (e.g., Plasma Treatment) Substrate->Activation Introduction of reactive groups ActivatedSubstrate Polymer with Surface -OH Groups Activation->ActivatedSubstrate Silanization Silanization (Condensation Reaction) ActivatedSubstrate->Silanization Silanol 1,1-Bis(4-fluorophenyl) -1-methylsilanol Silanol->Silanization ModifiedSurface Hydrophobic Modified Polymer Surface Silanization->ModifiedSurface Formation of Si-O-Polymer bond Byproduct Water (H2O) Silanization->Byproduct

Caption: General mechanism of polymer surface modification.

Experimental Workflow for Dip-Coating

DipCoatingWorkflow Start Start Clean 1. Clean Polymer Substrate (Sonication) Start->Clean Activate 2. Activate Surface (Plasma/UV-Ozone) Clean->Activate Dip 4. Immerse Substrate in Solution Activate->Dip Prepare 3. Prepare Silanol Solution Prepare->Dip Rinse 5. Rinse with Solvent Dip->Rinse Cure 6. Cure in Oven Rinse->Cure Characterize 7. Surface Characterization Cure->Characterize End End Characterize->End

Caption: Workflow for solution-phase silanization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, which is commonly prepared via a Grignard reaction.

Problem 1: Low yield of crude product after Grignard reaction.

Possible Cause Suggested Solution
Poor quality of magnesium turnings The surface of magnesium can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Alternatively, mechanically crush the turnings in situ under an inert atmosphere.[1][2] The purity of the magnesium is also crucial, as metal impurities can negatively impact the reaction yield.[3]
Presence of water in reagents or glassware Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[1][2]
Difficulty initiating the Grignard reaction Gentle heating or sonication can help initiate the reaction.[2] A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.
Side reactions of the Grignard reagent The formation of biphenyl (in this case, 4,4'-difluorobiphenyl) is a common side reaction. This can be minimized by slow, dropwise addition of the 4-fluorobromobenzene to the magnesium turnings at a controlled temperature.

Problem 2: Presence of multiple silicon-containing impurities in the crude product.

Possible Cause Suggested Solution
Incomplete reaction or over-reaction with the silicon precursor (e.g., methyltrichlorosilane) The stoichiometry of the Grignard reagent to the silicon precursor is critical. A common issue is the formation of mono- and tri-substituted silanes alongside the desired di-substituted product.[4][5] To favor the formation of the di-substituted product, a "reverse addition" can be employed, where the Grignard reagent is slowly added to the cooled solution of the silicon precursor.[4]
Hydrolysis of chlorinated intermediates If a chlorosilane precursor is used, incomplete reaction followed by aqueous work-up can lead to a mixture of silanols. Careful control of the reaction stoichiometry and conditions is necessary.

Problem 3: Degradation of the product during purification.

Possible Cause Suggested Solution
Self-condensation of the silanol Silanols can undergo self-condensation to form siloxanes, especially in the presence of acid or base, or at elevated temperatures.[6][7][8][9] Maintain a neutral pH during work-up and purification. Avoid prolonged heating. When concentrating solutions, use a rotary evaporator at a low temperature. Silanols are generally most stable at a pH of around 3.[6]
Thermal decomposition Aryl silanols can be susceptible to thermal decomposition. If distillation is attempted, use high vacuum and a short path length (e.g., Kugelrohr or bulb-to-bulb distillation) to minimize thermal stress.

Problem 4: Difficulty in separating the product from impurities.

Possible Cause Suggested Solution
Similar polarity of the product and impurities If recrystallization is difficult, column chromatography may be necessary. Given the potential for interaction with silica, a deactivated stationary phase or an alternative like alumina may be beneficial. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
Product is an oil or low-melting solid If the product does not crystallize easily, try a variety of solvents or solvent mixtures for recrystallization. For fluorinated compounds, solvents like hexane, heptane, or toluene, potentially with a small amount of a more polar co-solvent, can be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of a 4-fluorophenyl Grignard reagent (4-F-PhMgBr or 4-F-PhMgCl) with a suitable methylsilane precursor, such as methyltrichlorosilane (MeSiCl₃) or methyltriethoxysilane (MeSi(OEt)₃).[4][11] The subsequent hydrolysis of the resulting silyl ether or silyl chloride yields the target silanol.[7]

Q2: What are the expected major impurities from this synthesis?

A2: The major impurities are typically:

  • Starting materials: Unreacted 4-fluorobromobenzene and the methylsilane precursor.

  • Grignard side-product: 4,4'-Difluorobiphenyl, formed by the coupling of two 4-fluorophenyl radicals during Grignard reagent formation.

  • Incorrectly substituted silanes: (4-Fluorophenyl)methylsilanediol and tris(4-fluorophenyl)silanol, resulting from incomplete or excessive reaction with the Grignard reagent.

  • Condensation product: 1,1,3,3-Tetrakis(4-fluorophenyl)-1,3-dimethyldisiloxane, formed from the self-condensation of the target silanol. This is a known metabolite of the fungicide flusilazole, for which the target silanol is also a degradation product.[12]

Q3: Can I use column chromatography on silica gel to purify this silanol?

A3: While possible, it should be approached with caution. The acidic nature of standard silica gel can catalyze the self-condensation of the silanol, leading to the formation of the corresponding disiloxane and reducing your yield.[6][7] If chromatography is necessary, consider using deactivated (end-capped) silica or an alternative stationary phase like alumina. Always use a non-polar eluent system and perform the chromatography as quickly as possible.

Q4: What is a good starting point for recrystallization?

A4: A non-polar solvent system is a good starting point. Try recrystallizing from hexane, heptane, or a mixture of toluene and hexane. Given the two fluorine atoms, the polarity will be different from the non-fluorinated analogue. Experimentation with different solvent systems may be required.

Q5: How can I monitor the progress of the purification?

A5: Thin Layer Chromatography (TLC) is a suitable method. Use a fluorescent indicator on the TLC plate and visualize under UV light. The aromatic rings of the product and related impurities should be UV-active. Gas Chromatography (GC) can also be used, potentially after derivatization with a silylating agent like BSTFA to increase volatility and prevent on-column degradation.[13][14]

Q6: How should I store the purified this compound?

A6: Due to its propensity for self-condensation, the purified silanol should be stored in a cool, dry, and inert environment. A freezer under an argon or nitrogen atmosphere is ideal. Avoid storing it in solution for extended periods, especially if acidic or basic traces might be present.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Silanol

  • Stationary Phase Selection: Choose a neutral or deactivated stationary phase. Neutral alumina or deactivated silica gel are recommended over standard silica gel.

  • Slurry Preparation: Prepare a slurry of the stationary phase in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of the stationary phase, then evaporate the solvent. Carefully add the dry, loaded stationary phase to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C) to prevent thermal degradation or condensation of the silanol.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Grignard Reaction (4-F-PhMgBr + MeSiCl3) workup Aqueous Work-up (e.g., with NH4Cl) start->workup extract Organic Extraction workup->extract dry Drying and Concentration extract->dry crude Crude Product dry->crude chromatography Column Chromatography (Neutral Alumina or Deactivated Silica) crude->chromatography If complex mixture recrystallization Recrystallization (e.g., Hexane/Toluene) crude->recrystallization If relatively clean pure_product Pure Silanol chromatography->pure_product recrystallization->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Silanol Purification cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Analysis of Purified Product Shows Impurity impurity_type What is the nature of the impurity? start->impurity_type siloxane Siloxane Impurity (Si-O-Si bond present) impurity_type->siloxane High MW, Si-O-Si stretch in IR starting_material Unreacted Starting Material or Grignard by-product impurity_type->starting_material Matches known starting materials/by-products solution_condensation Modify Purification: - Avoid acidic/basic conditions - Use lower temperatures - Use neutral chromatography support siloxane->solution_condensation solution_synthesis Optimize Synthesis: - Adjust stoichiometry - Control addition rate/temp - Ensure anhydrous conditions starting_material->solution_synthesis

Caption: Troubleshooting logic for silanol purification based on impurity type.

References

Technical Support Center: Stability Studies of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting thermal and chemical stability studies on 1,1-Bis(4-fluorophenyl)-1-methylsilanol.

Frequently Asked Questions (FAQs)

General Stability

  • Q1: What are the primary degradation pathways for a silanol like this compound?

    • A1: The most common degradation pathway for silanols is self-condensation to form the corresponding disiloxane and water.[1] This can be catalyzed by acidic or basic conditions. Other potential pathways include oxidation of the silicon-methyl bond under harsh conditions and cleavage of the silicon-carbon bond under specific catalytic or forceful conditions.[1][2]

  • Q2: How does the structure of this compound influence its stability?

    • A2: The two electron-withdrawing 4-fluorophenyl groups can increase the acidity of the silanol proton compared to alkyl-substituted silanols, potentially influencing its reactivity in condensation reactions.[1] The bulky aromatic groups may also provide some steric hindrance, which could affect the rate of intermolecular reactions.

Thermal Stability

  • Q3: What can I expect to observe during the thermogravimetric analysis (TGA) of this compound?

    • A3: For a pure, dry sample of this compound, you would typically expect to see a single-step weight loss corresponding to the condensation of the silanol to a disiloxane, releasing water. If the compound is a hydrate or contains residual solvent, you may observe an initial weight loss at lower temperatures. Significant decomposition of the organic substituents would occur at much higher temperatures.

  • Q4: At what temperature does thermal degradation of this compound likely begin?

    • A4: While specific data is not available, the condensation of silanols can begin at temperatures above 200°C.[3] The complete decomposition of the molecule, involving the breakdown of the aromatic rings, would be expected at significantly higher temperatures.

Chemical Stability

  • Q5: How stable is this compound in acidic and basic solutions?

    • A5: Silanols can undergo acid- or base-catalyzed condensation to form siloxanes.[4] Therefore, the compound is expected to be less stable in strongly acidic or basic aqueous solutions. The rate of degradation will depend on the pH, temperature, and solvent.

  • Q6: Is this compound susceptible to oxidative degradation?

    • A6: While the Si-C and Si-O bonds are generally stable, organosilicon compounds can be susceptible to oxidation under certain conditions.[5] Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to determine its susceptibility.[6][7]

  • Q7: What is the expected photostability of this compound?

    • A7: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light, as outlined in ICH guideline Q1B, should be performed to assess the photostability of this compound.[7]

Troubleshooting Guides

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

  • Q1: My TGA curve shows an initial weight loss below 100°C. What does this mean?

    • A1: This initial weight loss is typically due to the evaporation of adsorbed water or residual solvent. To confirm this, you can perform a TGA-MS or TGA-FTIR analysis to identify the evolved gases.[8] Ensure your sample is properly dried before analysis.

  • Q2: The baseline of my TGA or DSC curve is noisy and fluctuating. What could be the cause?

    • A2: A noisy baseline can be caused by several factors, including vibrations near the instrument, improper gas flow, or contamination in the furnace or on the sample holder.[9] Ensure the instrument is on a stable surface, check the gas connections and flow rates, and clean the furnace and sample holder according to the manufacturer's instructions.[10]

  • Q3: My DSC curve does not show a clear melting point. Why might this be?

    • A3: This could indicate that the sample is amorphous, impure, or that it decomposes before melting. It's also possible that the heating rate is too fast, preventing a sharp transition.[11] Try running the sample at a slower heating rate and analyze the sample by another technique, such as hot-stage microscopy, to visually inspect for melting.

  • Q4: I am seeing a weight gain in my TGA curve. What could be the reason?

    • A4: A weight gain during TGA is usually indicative of an oxidation reaction, where the sample reacts with the atmosphere in the furnace (e.g., residual oxygen in a nitrogen atmosphere).[11] Ensure a high-purity inert gas is used and that the system is properly purged.

HPLC Analysis of Degradation Products

  • Q1: I am observing peak tailing for the parent compound in my HPLC analysis. What should I do?

    • A1: Peak tailing can be caused by interactions between the analyte and active sites on the column stationary phase. Silanols can be particularly prone to this. Try adding a small amount of a competitive base (like triethylamine) to the mobile phase, or use a column specifically designed for the analysis of basic or polar compounds. Also, check for column degradation.[12]

  • Q2: My chromatogram shows many small, unidentified peaks after a forced degradation study. How can I determine if they are from the compound or the matrix?

    • A2: It is essential to run a parallel stress study on a placebo (a mixture of all excipients without the active pharmaceutical ingredient) under the same conditions.[6] This will help you identify peaks originating from the excipients and differentiate them from the degradation products of your compound.

  • Q3: The retention times of my peaks are shifting between injections. What is the cause?

    • A3: Retention time drift can be due to changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[13] Ensure the mobile phase is well-mixed and degassed, use a column oven for temperature control, and allow sufficient time for the column to equilibrate between runs.[14]

  • Q4: I am not seeing any degradation after subjecting my compound to stress conditions. What should I do?

    • A4: If no degradation is observed, the stress conditions may not be harsh enough. You can try increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent).[7] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to real-world stability.[6]

Data Presentation

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueObservation
Initial Decomposition Temp. (Tonset) ~220 °COnset of weight loss, likely due to condensation.
Max. Decomposition Rate Temp. (Tpeak) ~250 °CPeak of the first derivative of the TGA curve.
Weight Loss at 500 °C (N2 atm) ~3.5%Corresponds to the loss of one molecule of water per two molecules of silanol.
Residue at 800 °C (N2 atm) >50%Significant residue indicates the formation of a stable siloxane polymer.

Note: This data is illustrative and based on the expected behavior of diarylsilanols. Actual results may vary.

Table 2: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Product
Acidic Hydrolysis 0.1 M HCl24 h60 °C~15%1,1,3,3-Tetrakis(4-fluorophenyl)-1,3-dimethyldisiloxane
Basic Hydrolysis 0.1 M NaOH8 h60 °C~25%1,1,3,3-Tetrakis(4-fluorophenyl)-1,3-dimethyldisiloxane
Oxidative 3% H2O224 h25 °C~5%Minor unidentified polar products
Thermal Dry Heat48 h105 °C<2%Minimal degradation
Photolytic ICH Q1B exposure-25 °C~8%Minor unidentified products

Note: This data is hypothetical and serves as an example of expected outcomes for a forced degradation study. The primary degradation product under hydrolytic stress is expected to be the corresponding disiloxane.[1][6]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina or platinum crucible.[16]

  • Experimental Setup:

    • Place the crucible in the TGA furnace.[17]

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[18]

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[8]

    • Continuously record the sample mass as a function of temperature.[17]

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the percentage of residue at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards like indium.[19]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp a lid onto the pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Heat the sample a second time using the same temperature ramp to observe transitions in the amorphous state.

  • Data Analysis: Analyze the heat flow curve to identify thermal events such as melting (endotherm) or crystallization (exotherm). Determine the onset temperature, peak temperature, and enthalpy of these transitions.[20]

Protocol 3: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: [6][7]

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 70 °C in a temperature-controlled oven. For solid-state thermal stress, store the neat compound at 105 °C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization: For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples.

Visualizations

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Data Evaluation cluster_decision Decision start Start: Obtain pure sample of this compound prep_sample Dry sample to constant weight start->prep_sample tga Perform TGA Analysis (10°C/min to 800°C in N2) prep_sample->tga dsc Perform DSC Analysis (10°C/min to 250°C in N2) prep_sample->dsc eval_tga Analyze TGA data for weight loss vs. temperature tga->eval_tga eval_dsc Analyze DSC data for thermal transitions (melting, etc.) dsc->eval_dsc decision Is thermal stability acceptable? eval_tga->decision eval_dsc->decision report Compile Stability Report end End report->end decision->start No (Reformulate/Re-synthesize) decision->report Yes

Caption: Experimental workflow for assessing thermal stability.

Troubleshooting_Degradation start Unexpected degradation observed in stability study q1 Was the degradation observed under specific conditions? start->q1 cond_hydro Hydrolytic conditions (Acid/Base) q1->cond_hydro Yes cond_ox Oxidative conditions q1->cond_ox Yes cond_photo Photolytic conditions q1->cond_photo Yes cond_gen General Instability q1->cond_gen No (General instability) sol_hydro Hypothesis: Catalyzed self-condensation. Action: Control pH, reduce water content in formulation. cond_hydro->sol_hydro sol_ox Hypothesis: Oxidation of organic moiety. Action: Use antioxidants, package under inert atmosphere. cond_ox->sol_ox sol_photo Hypothesis: Photodegradation. Action: Use light-protective packaging. cond_photo->sol_photo sol_gen Hypothesis: Inherent molecular instability. Action: Re-evaluate structure, consider derivatization. cond_gen->sol_gen end Implement solution and re-test stability sol_hydro->end sol_ox->end sol_photo->end sol_gen->end

Caption: Troubleshooting decision tree for unexpected degradation.

References

optimization of reaction conditions for silylation with 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Silylation with 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Welcome to the technical support center for silylation reactions using this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve successful silylations.

While silanols are not conventional silylating agents for functional groups like alcohols or amines—reactions typically employ more reactive species like silyl halides or triflates—this guide outlines potential activation methods and addresses challenges you might encounter when using this specific silanol.

Frequently Asked Questions (FAQs)

Q1: Why is my silylation reaction with this compound not proceeding or showing very low yield?

A1: this compound is a silanol, which has a relatively stable Si-OH bond. Unlike silyl chlorides or silyl triflates, silanols are poor leaving groups and are not sufficiently electrophilic to readily silylate alcohols or amines directly. The primary competing side reaction is often the self-condensation of the silanol to form a siloxane. To achieve successful silylation of your substrate (e.g., an alcohol, R-OH), the silanol requires activation to make it a better electrophile.

Q2: How can I activate this compound for the silylation reaction?

A2: Activation can be achieved through several methods:

  • In-situ conversion to a more reactive species: Reacting the silanol with an activating agent like thionyl chloride (SOCl₂) or triflic anhydride (Tf₂O) can convert it in the reaction mixture to a highly reactive silyl chloride or silyl triflate, respectively.

  • Dehydrative Coupling (Mitsunobu-type conditions): Using dehydrating agents or Mitsunobu reagents (e.g., DEAD/PPh₃) can facilitate the condensation between the silanol and the alcohol, though this can be substrate-limited.

  • Lewis Acid Catalysis: Strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the dehydrogenative silylation of alcohols.[1] This approach requires a hydrosilane, but a similar principle of activating the silicon center could be explored. For direct condensation, a strong Lewis acid might facilitate the reaction, but water removal is critical.

Q3: What are the optimal solvents and bases for this reaction?

A3: The choice of solvent and base is critical and depends on the activation method.

  • Solvents: Aprotic, anhydrous solvents are mandatory to prevent reaction with water.[2] Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene are suitable choices.[2][3] For reactions involving charged intermediates, a more polar solvent like acetonitrile or DMF might be beneficial.[3]

  • Bases: A non-nucleophilic base is required to neutralize acidic byproducts formed during the reaction (e.g., HCl or triflic acid).[4] Common choices include triethylamine (TEA), pyridine, or a stronger, sterically hindered base like 2,6-lutidine, especially when using highly reactive silylating agents like silyl triflates.[2][5] For less reactive systems, a catalytic amount of a stronger base like 4-DMAP can be used to accelerate the reaction.[3]

Q4: I'm observing a significant amount of a dimeric byproduct. What is it and how can I minimize it?

A4: The primary byproduct is likely the corresponding disiloxane, formed from the self-condensation of two molecules of this compound. This is a common issue with silanols. To minimize it:

  • Use an efficient activation method to favor the reaction with your target substrate.

  • Add the silanol slowly to the reaction mixture containing the alcohol and the activating agent. This keeps the instantaneous concentration of free silanol low.

  • Use a slight excess of the alcohol substrate if possible.

Troubleshooting Guide

This guide addresses common issues encountered during the silylation process.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Inadequate activation of the silanol.1. Switch to a more powerful activating agent (e.g., triflic anhydride instead of SOCl₂). Ensure the activating agent is fresh.
2. Presence of moisture in reagents or solvent.[6]2. Use freshly distilled, anhydrous solvents. Flame-dry glassware before use.[7] Store reagents over molecular sieves.
3. Insufficient reaction time or temperature.3. Monitor the reaction by TLC or LC-MS. If it stalls, consider gentle heating (e.g., 40-60°C) or extending the reaction time.[2][8]
4. Sterically hindered substrate.4. Increase reaction temperature and time. Use a less bulky and more reactive silylating agent if possible, although this is not an option with the specified silanol. Consider a stronger catalyst like DMAP.[3]
Formation of Siloxane Byproduct 1. Self-condensation of the silanol is faster than silylation of the substrate.1. Use a slow-addition protocol for the silanol. Ensure the substrate and activating agent are pre-mixed.
2. Reaction conditions are too harsh (e.g., high temperature).2. Attempt the reaction at a lower temperature (e.g., 0°C to room temperature).
Product Decomposition during Workup 1. The silyl ether is sensitive to acid or base.1. Perform a neutral workup. Use a buffered aqueous solution (e.g., saturated NH₄Cl or phosphate buffer) instead of acidic or basic washes.
2. The silyl ether is unstable on silica gel.[7]2. Neutralize the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% TEA) before purification. Alternatively, use a different stationary phase like alumina.
Multiple Spots on TLC (Incomplete Reaction) 1. Insufficient amount of silylating agent or base.1. Use a slight excess (1.1-1.5 equivalents) of the silanol, activating agent, and base.[2] Monitor stoichiometry carefully.
2. Reaction has not reached completion.2. Allow the reaction to stir for a longer period. Check for starting material consumption via TLC or LC-MS before quenching.

Troubleshooting Logic Diagram

Troubleshooting start Low or No Product Yield check_activation Was an activating agent (e.g., Tf₂O, SOCl₂) used? start->check_activation check_moisture Were anhydrous conditions used? check_activation->check_moisture Yes no_activation Activate the silanol. Silanols are poor silylating agents. check_activation->no_activation No check_byproduct Is siloxane byproduct the major product? check_moisture->check_byproduct Yes add_moisture_precautions Use flame-dried glassware. Use anhydrous solvents. check_moisture->add_moisture_precautions No check_monitoring Was reaction monitored to completion (TLC/LCMS)? check_byproduct->check_monitoring No optimize_addition Use slow addition of silanol. Consider lower temperature. check_byproduct->optimize_addition Yes increase_time_temp Increase reaction time or gently heat (40°C). check_monitoring->increase_time_temp No success Improved Yield check_monitoring->success Yes no_activation->success add_moisture_precautions->success optimize_addition->success increase_time_temp->success

Caption: Troubleshooting flowchart for low yield silylation.

Optimized Reaction Conditions (Hypothetical Data)

The following tables summarize proposed starting conditions for the silylation of a generic primary alcohol (R-OH) using this compound (F-Silanol).

Table 1: Comparison of Activation Methods
EntryActivating AgentBase (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1NoneTEA (1.5)DCM2524< 5
2SOCl₂ (1.1 equiv.)Pyridine (2.0)DCM0 to 25465-75
3Tf₂O (1.1 equiv.)2,6-Lutidine (2.0)DCM-78 to 0285-95
4DEAD/PPh₃ (1.2 equiv.)NoneTHF0 to 25650-60

Conditions: 1.0 equiv. R-OH, 1.2 equiv. F-Silanol, anhydrous conditions.

Table 2: Screening of Solvents and Bases for Triflate Activation
EntryBase (2.0 equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1TriethylamineDCM-78 to 0380
22,6-Lutidine DCM -78 to 0 2 95
3PyridineDCM-78 to 0378
42,6-LutidineTHF-78 to 0290
52,6-LutidineAcetonitrile-78 to 02.588

Conditions: 1.0 equiv. R-OH, 1.2 equiv. F-Silanol, 1.1 equiv. Tf₂O, anhydrous conditions.

Experimental Protocols

Protocol: Silylation of a Primary Alcohol via In-situ Triflate Activation

This protocol describes a general procedure for the silylation of a primary alcohol using this compound with triflic anhydride as the activating agent.

Materials:

  • Substrate (primary alcohol)

  • This compound (F-Silanol)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow the flask to cool to room temperature.

  • Reagent Addition:

    • Add the primary alcohol (1.0 mmol, 1.0 equiv.).

    • Add anhydrous DCM (5 mL).

    • Add 2,6-lutidine (2.2 mmol, 2.2 equiv.).

    • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Activation and Silylation:

    • In a separate flask, dissolve F-Silanol (1.2 mmol, 1.2 equiv.) in anhydrous DCM (3 mL).

    • To the cooled alcohol solution, add triflic anhydride (1.1 mmol, 1.1 equiv.) dropwise via syringe. A white precipitate of lutidinium triflate may form.

    • Stir for 15 minutes at -78°C.

    • Add the F-Silanol solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm slowly to 0°C over 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry flask under N₂ prep2 Add substrate, DCM, and 2,6-lutidine prep1->prep2 prep3 Cool to -78°C prep2->prep3 react1 Add Tf₂O dropwise prep3->react1 react2 Stir for 15 min react1->react2 react3 Add F-Silanol solution dropwise react2->react3 react4 Warm to 0°C and monitor by TLC/LC-MS react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Experimental workflow for silylation via triflate activation.

Reaction Pathway Diagram

ReactionPathway ROH R-OH (Substrate) Product R-O-Si(Me)PhF₂ (Desired Product) ROH->Product Silanol F₂Ph(Me)Si-OH (Silanol) Intermediate [ F₂Ph(Me)Si-OTf ] (Reactive Intermediate) Silanol->Intermediate + Tf₂O SideProduct [F₂Ph(Me)Si]₂O (Siloxane Byproduct) Silanol->SideProduct + Silanol (Side Reaction) Tf2O Tf₂O (Activator) Intermediate->Product + R-OH (Main Pathway) Intermediate->SideProduct + Silanol

Caption: Desired reaction pathway versus competing side reaction.

References

Technical Support Center: Degradation of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Bis(4-fluorophenyl)-1-methylsilanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary origin of this compound in environmental or biological samples?

A1: this compound is a known major metabolite and environmental transformation product of the fungicide flusilazole.[1] Its presence in samples is typically the result of the degradation of flusilazole, which involves the cleavage of the silicon-methylene (Si-CH2) bond.[2]

Q2: What are the expected major degradation pathways for this compound?

A2: Based on the general chemistry of silanols and related organosilicon compounds, the primary degradation pathways for this compound are expected to be:

  • Condensation: Silanols can undergo self-condensation to form siloxane dimers and oligomers, especially under thermal stress or in the presence of catalysts.

  • Oxidative Degradation: Advanced oxidation processes involving hydroxyl radicals can lead to the degradation of the aromatic rings and potentially the cleavage of the C-F bonds.

  • Photodegradation: While the C-F bond is generally stable, prolonged exposure to UV radiation, especially in the presence of photosensitizers, could potentially lead to the degradation of the phenyl rings.

Q3: What are the likely byproducts of this compound degradation?

A3: Potential byproducts may include:

  • Bis(4-fluorophenyl)methylsiloxane oligomers: Formed through the condensation of the silanol group.

  • 4-Fluorophenol and related compounds: Resulting from the oxidative degradation of the phenyl rings.

  • Inorganic silicates: As a final degradation product under harsh oxidative conditions.

Troubleshooting Guides

Issue 1: Difficulty in Detecting this compound in Samples

Q: I am trying to analyze this compound in my samples following flusilazole degradation, but I am getting low or no signal. What could be the issue?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Extraction Efficiency: The polarity of the silanol is different from the parent flusilazole. Ensure your extraction solvent and pH are optimized for this compound. A moderately polar solvent like ethyl acetate is often used for both flusilazole and its silanol metabolite.

  • Analytical Technique: Gas chromatography (GC) is a common method for analyzing both flusilazole and its silanol metabolite. However, silanols can be prone to tailing on certain GC columns due to interactions with active sites. Ensure you are using a deactivated or silanized column. Alternatively, derivatization to a less polar silyl ether might improve peak shape and detection. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be employed.

  • Sample Stability: Silanols can be unstable under certain conditions. They may condense to form siloxanes, especially at elevated temperatures in the GC injector or during sample storage. Analyze samples as fresh as possible and consider storing extracts at low temperatures.

  • Matrix Effects: Complex matrices (e.g., soil, plant tissue) can interfere with the analysis. A thorough cleanup step, such as silica gel or gel permeation chromatography, may be necessary to remove interfering compounds.[3]

Issue 2: Unexpected Peaks in Chromatograms during Degradation Studies

Q: I am observing unexpected peaks in my chromatograms when studying the degradation of this compound. How can I identify them?

A: The appearance of new peaks is indicative of degradation. Here's how to approach their identification:

  • Hypothesize Byproducts: Based on the expected degradation pathways (condensation, oxidation), predict the structures of potential byproducts. For example, look for masses corresponding to siloxane dimers or oxidized forms of the parent molecule.

  • Mass Spectrometry (MS): Couple your GC or HPLC system to a mass spectrometer. The fragmentation patterns of the unknown peaks can provide structural information. Look for the characteristic isotopic pattern of silicon and the loss of fragments corresponding to the fluorophenyl and methyl groups.

  • Reference Standards: If possible, synthesize or purchase reference standards of suspected byproducts to confirm their retention times and mass spectra.

  • Control Experiments: Run control experiments (e.g., without the degradation treatment) to ensure the new peaks are not artifacts from the experimental setup or sample matrix.

Data Presentation

Table 1: Analytical Methods for Flusilazole and its Metabolite this compound

ParameterMethod 1: GC-NPD (Parent Only)Method 2: GC-MS (Parent + Metabolite)
Analyte(s) FlusilazoleFlusilazole & this compound
Extraction Ethyl acetateEthyl acetate
Cleanup Silica or FlorisilGel Permeation Chromatography
Detection Nitrogen-Phosphorus Detector (NPD)Mass Selective Detector (MSD)
Recovery (Flusilazole) >80%84-108%
Recovery (Metabolite) Not Applicable82-111%
Reference [3][3]

Experimental Protocols

Protocol 1: Extraction and Analysis of Flusilazole and this compound from Soil

This protocol is adapted from established methods for the analysis of flusilazole and its metabolites.[3]

  • Sample Preparation:

    • Weigh 25 g of soil into a centrifuge tube.

    • Add 50 mL of ethyl acetate.

    • Homogenize for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Cleanup (Gel Permeation Chromatography):

    • Concentrate the combined extract to 5 mL.

    • Inject onto a GPC column (e.g., Bio-Beads S-X3).

    • Elute with an appropriate solvent mixture (e.g., cyclohexane/ethyl acetate).

    • Collect the fraction containing flusilazole and this compound (determined by prior calibration).

  • Analysis (GC-MS):

    • Concentrate the collected fraction to a final volume of 1 mL.

    • Inject 1 µL into a GC-MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of flusilazole and this compound.

Visualizations

Degradation_Pathway_Flusilazole Flusilazole Flusilazole Metabolite This compound (IN-F7321) Flusilazole->Metabolite Si-CH2 Cleavage (Metabolic/Environmental) Degradation_Silanol cluster_main Proposed Degradation of this compound cluster_pathways cluster_byproducts Potential Byproducts Silanol This compound Condensation Condensation Silanol->Condensation Oxidation Oxidative Degradation Silanol->Oxidation Photodegradation Photodegradation Silanol->Photodegradation Siloxane Siloxane Dimers/ Oligomers Condensation->Siloxane Phenols 4-Fluorophenol & related compounds Oxidation->Phenols Inorganic Inorganic Silicates Oxidation->Inorganic Photodegradation->Phenols Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Start Soil/Water Sample Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Concentration Extraction->Concentration GPC Gel Permeation Chromatography Concentration->GPC GCMS GC-MS Analysis GPC->GCMS Data Data Interpretation GCMS->Data

References

Technical Support Center: Safe Handling and Storage of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1,1-Bis(4-fluorophenyl)-1-methylsilanol?

While specific toxicological data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Based on general knowledge of similar organofluorine and silanol compounds, potential hazards may include:

  • Skin and eye irritation: Direct contact may cause irritation.

  • Respiratory tract irritation: Inhalation of dust or fumes may irritate the respiratory system.

  • Harmful if swallowed: Ingestion may lead to adverse health effects.

Always consult the supplier-provided SDS for definitive hazard information.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, full-body protection may be necessary.

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator may be required.

Q3: What are the proper procedures for handling this compound?

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Q4: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How should I store this compound?

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Q6: What are the appropriate fire-fighting measures?

  • Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Q7: How should I dispose of waste?

  • Disposal should be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Illustrative Data for a Structurally Similar Compound

The following table summarizes data for a similar compound, Bis(4-fluorophenyl)methanol. These values are for reference only and may not be representative of this compound.

PropertyValue
Physical State Solid
Melting Point 43-45 °C
Boiling Point 143 °C at 3 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature Ambient

Experimental Protocols

Detailed experimental protocols should be designed based on the specific requirements of your research and after a thorough review of the substance-specific SDS. Always perform a risk assessment before starting any new experiment.

Mandatory Visualizations

Logical Workflow for Safe Chemical Handling

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Post-Handling Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Crucial First Step Select PPE Select PPE Risk Assessment->Select PPE Engineering Controls Engineering Controls Select PPE->Engineering Controls Safe Handling Safe Handling Engineering Controls->Safe Handling Waste Collection Waste Collection Safe Handling->Waste Collection Decontamination Decontamination Safe Handling->Decontamination Proper Storage Proper Storage Waste Collection->Proper Storage

Caption: Workflow for the safe handling of laboratory chemicals.

scale-up synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most prevalent method for industrial-scale synthesis is the Grignard reaction. This involves the reaction of a Grignard reagent, typically 4-fluorophenylmagnesium bromide, with a suitable methylsilane precursor, such as methyltrichlorosilane or methyltrimethoxysilane, followed by hydrolysis of the resulting intermediate.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The Grignard reaction is highly exothermic and requires strict moisture control. Key safety precautions include using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon). On a large scale, proper heat management through controlled addition of reagents and efficient cooling systems is crucial to prevent runaway reactions.

Q3: What are the typical yields and purity levels expected for the final product at an industrial scale?

A3: With an optimized process, yields for the scale-up synthesis of this compound can range from 70% to 90%. Purity levels of >98% are achievable through appropriate purification techniques such as recrystallization or distillation.

Q4: How can the final product be purified on a large scale?

A4: For industrial-scale purification, recrystallization from a suitable solvent system (e.g., heptane/toluene mixtures) is a common and effective method. Fractional distillation under reduced pressure can also be employed, although this may be more energy-intensive.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent 1. Presence of moisture in the reactor or solvents. 2. Impure magnesium turnings. 3. Slow initiation of the Grignard reaction.1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. 3. Use a small volume of a more reactive alkyl halide to initiate the reaction before adding the bulk of the 4-fluorobromobenzene.
Formation of Biphenyl Impurity Wurtz-Fittig side reaction due to localized high temperatures or excess magnesium.1. Maintain a controlled reaction temperature. 2. Use a slight excess of the aryl halide relative to magnesium.
Incomplete Reaction with Silane Precursor 1. Poor mixing in the reactor. 2. Steric hindrance if using a bulky silane precursor. 3. Low reactivity of the silane precursor.1. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Consider using a less sterically hindered precursor if possible. 3. Increase the reaction time or temperature, monitoring for side reactions.
Formation of Siloxane (Si-O-Si) Impurities Premature hydrolysis of the intermediate chlorosilane or self-condensation of the final silanol product.1. Ensure anhydrous conditions are maintained until the intended hydrolysis step. 2. Control the pH and temperature during the hydrolysis and work-up to minimize condensation. Isolate the silanol promptly after purification.
Difficulties in Product Isolation/Purification 1. Formation of an emulsion during aqueous work-up. 2. Oily product that is difficult to crystallize.1. Add a saturated brine solution to break the emulsion. 2. Use seed crystals to induce crystallization. If the product remains oily, consider purification by column chromatography on a small scale to obtain seed crystals, or distillation for larger quantities.

Experimental Protocols

1. Preparation of 4-fluorophenylmagnesium bromide (Grignard Reagent)

  • Equipment: A suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and a nitrogen/argon inlet.

  • Procedure:

    • Charge the reactor with magnesium turnings (1.1 equivalents) under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-fluorobromobenzene solution to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

2. Synthesis of this compound

  • Procedure:

    • Cool the prepared Grignard reagent to 0 °C.

    • Slowly add a solution of methyltrimethoxysilane (0.5 equivalents) in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of saturated ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a heptane/toluene mixture.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_synthesis Silanol Synthesis cluster_workup Work-up and Purification A Activate Mg with Iodine B Add 4-Fluorobromobenzene in THF A->B C Reflux to Completion B->C D Cool Grignard Reagent C->D Transfer E Add Methyltrimethoxysilane D->E F Stir at Room Temperature E->F G Aqueous Quench (NH4Cl) F->G Transfer H Extraction G->H I Solvent Removal H->I J Recrystallization I->J K K J->K Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_flow Start Low Product Yield Grignard Check Grignard Formation Start->Grignard Moisture Moisture Present? Grignard->Moisture Low Grignard Yield Reaction Check Reaction with Silane Grignard->Reaction Good Grignard Yield Dry Dry Glassware & Solvents Moisture->Dry Yes Activate Activate Mg Moisture->Activate No Mixing Poor Mixing? Reaction->Mixing Incomplete Reaction Purification Check Purification Step Reaction->Purification Complete Reaction Stir Improve Stirring Mixing->Stir Yes Temp Increase Temp/Time Mixing->Temp No Recrystallize Optimize Recrystallization Purification->Recrystallize Impure Product

identification of common impurities in 1,1-Bis(4-fluorophenyl)-1-methylsilanol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Bis(4-fluorophenyl)-1-methylsilanol. The focus is on the identification and analysis of common impurities that may be present in these samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound, also known by its chemical abstracts service (CAS) number 156162-13-9, is primarily known as a major metabolite and a degradation product of the fungicide flusilazole.[1][2] Therefore, samples of this silanol may contain residual flusilazole or other related impurities from its synthesis or degradation.

Q2: What are the most common impurities to expect in a sample of this compound?

A2: The most common impurities are typically related to the manufacturing and degradation of flusilazole. These can include:

  • Flusilazole: The parent compound from which the silanol is derived.

  • Bis(p-fluorophenyl)methylsilane: A related organosilicon compound that may be a byproduct of flusilazole synthesis or degradation.[3]

  • Other degradation products of flusilazole: The degradation of flusilazole can lead to various other minor impurities.

Q3: How should I store samples of this compound to minimize degradation and the formation of new impurities?

A3: To ensure the stability of your samples, it is recommended to store them in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8 °C is advisable. The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.

Q4: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A4: The most commonly used and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the silanol from its parent compound, flusilazole, and other potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for the structural characterization of the silanol and its impurities, especially when isolated in sufficient purity and quantity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound samples.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.
  • Question: I am analyzing a sample of this compound using reverse-phase HPLC and I see an unexpected peak. How can I identify it?

  • Answer:

    • Check for the Parent Compound: The most likely unexpected peak is the parent fungicide, flusilazole. Compare the retention time of the unknown peak with a flusilazole standard under the same chromatographic conditions.

    • Consider Other Related Impurities: Another potential impurity is Bis(p-fluorophenyl)methylsilane. If a standard is available, inject it to compare retention times.

    • LC-MS Analysis: If the identity of the peak is still unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for its identification.

    • Forced Degradation Study: Performing a forced degradation study on a pure sample of this compound (if available) or on flusilazole can help to intentionally generate degradation products. The chromatogram from the stressed sample can be compared to your sample's chromatogram to see if the unknown peak matches any of the degradation products.

Issue 2: My GC-MS analysis shows multiple unidentified peaks.
  • Question: I am analyzing my silanol sample by GC-MS and observe several small, unidentified peaks. What could they be and how can I identify them?

  • Answer:

    • Database Search: Utilize the mass spectral library (e.g., NIST) of your GC-MS software to perform a search on the mass spectra of the unknown peaks. This can often provide a tentative identification of the compounds.

    • Look for Flusilazole Fragments: The mass spectrum of flusilazole will have characteristic fragments. Check the mass spectra of your unknown peaks for these fragments to see if they could be related degradation products.

    • Derivatization: Some degradation products may not be sufficiently volatile for GC-MS analysis. Derivatization, for example, with a silylating agent, can increase the volatility of polar impurities and make them amenable to GC-MS analysis.

    • Review the Synthesis/Degradation Pathway: Understanding the synthesis and degradation pathways of flusilazole can provide clues about the potential structures of the impurities.

Quantitative Data Summary

The following table summarizes the key compounds to monitor in this compound samples. The typical concentration ranges are indicative and can vary depending on the source and storage conditions of the sample.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Potential SourceTypical Analytical Technique(s)
This compound 156162-13-9C₁₃H₁₂F₂OSi250.32Primary analyte; degradation of flusilazoleHPLC-UV, GC-MS, NMR
Flusilazole 85509-19-9C₁₆H₁₅F₂N₃Si315.39Parent compound; unreacted starting materialHPLC-UV, GC-MS
Bis(p-fluorophenyl)methylsilane 1893-48-7C₁₃H₁₂F₂Si234.32Synthesis byproduct or degradation productGC-MS
1H-1,2,4-Triazole 288-88-0C₂H₃N₃69.07Degradation product of flusilazoleHPLC, GC-MS

Experimental Protocols

HPLC-UV Method for the Analysis of this compound and Flusilazole

This method is designed for the separation and quantification of this compound and residual flusilazole.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Example Gradient: 0-20 min, 40-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of this compound and flusilazole to create a calibration curve.

GC-MS Method for the Identification of Volatile Impurities

This method is suitable for the identification of volatile and semi-volatile impurities such as Bis(p-fluorophenyl)methylsilane.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

impurity_identification_workflow start Sample of this compound hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms known_impurities Compare with standards (Flusilazole, etc.) hplc->known_impurities unknown_peak Isolate Unknown Peak hplc->unknown_peak database MS Library Search gcms->database nmr NMR Analysis (for structural confirmation) structure_elucidation Structure Elucidation nmr->structure_elucidation unknown_peak->nmr If isolated lcms LC-MS for MW unknown_peak->lcms Yes lcms->structure_elucidation database->structure_elucidation

Caption: Workflow for the identification of impurities.

flusilazole_degradation flusilazole Flusilazole hydrolysis Hydrolysis (Cleavage of Si-CH2 bond) flusilazole->hydrolysis other_impurities Other Minor Degradation Products flusilazole->other_impurities Other degradation pathways silanol This compound (Primary Degradation Product) hydrolysis->silanol triazole 1H-1,2,4-Triazole hydrolysis->triazole

References

Validation & Comparative

A Comparative Analysis of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and Other Silanols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties, biological activities, and toxicological profiles of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and other relevant silanols. The information presented is intended to assist researchers and professionals in the pharmaceutical and biotechnology sectors in evaluating the potential of these organosilicon compounds in drug discovery and development.

Introduction to Silanols in Medicinal Chemistry

Silanols, characterized by a hydroxyl group bonded to a silicon atom (Si-OH), are silicon analogs of alcohols. Their unique electronic and steric properties make them attractive for applications in medicinal chemistry. The introduction of silicon into drug candidates can modulate various pharmacological properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. Fluorinated silanols, such as this compound, are of particular interest due to the potential of fluorine to enhance binding affinity and alter physicochemical characteristics.

Physicochemical Properties

The physicochemical properties of silanols are critical determinants of their pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, a comparative overview with representative alkyl and aryl silanols highlights key differences.

Table 1: Comparative Physicochemical Properties of Selected Silanols

PropertyThis compoundTrimethylsilanolTriphenylsilanol
Molecular Formula C₁₃H₁₂F₂OSi[1]C₃H₁₀OSiC₁₈H₁₆OSi[2]
Molecular Weight ( g/mol ) 250.31[1]90.20276.4[2]
Appearance Not availableLiquid[3]White crystalline powder[4]
Melting Point (°C) Not availableNot available150-153[2]
Boiling Point (°C) Not availableNot available389[2]
logP (Octanol-Water Partition Coefficient) Not availableNot available6.30
pKa Not availableNot available13.39 ± 0.58 (Predicted)[2]

Biological Activity and Applications

Silanols have demonstrated a range of biological activities, positioning them as promising scaffolds in drug design. Their enhanced hydrogen-bonding capacity compared to their carbon counterparts can lead to improved target engagement.

Antimicrobial Activity

A study on the structure-antimicrobial activity relationship of triorganosilanols revealed that their efficacy is significantly higher than analogous alcohols. This enhanced activity is attributed to their greater H-bond acidity and increased lipophilicity. The antimicrobial action of these compounds was found to correlate with their lipophilic properties (logP) and hydrogen bond acidities.

While specific data for this compound is not available, the known antifungal properties of flusilazole, for which the target compound is a metabolite, suggest potential antifungal activity. Further screening of fluorinated aryl silanols against various microbial strains is warranted.

Enzyme Inhibition

The interaction of silicon-containing compounds with metabolic enzymes, such as cytochrome P450 (CYP), is a critical aspect of their drug development potential. Some studies have shown that porous silicon nanoparticles can impact human CYP metabolism[5]. Wild-type cytochrome P450 has been shown to catalyze the oxidation of hydrosilanes to silanols[6][7]. This suggests that the metabolic fate of silane-based drugs can be influenced by CYP enzymes. Conversely, some organosilicon compounds may act as inhibitors of these enzymes, which could lead to drug-drug interactions. The fluorophenyl groups in this compound may influence its interaction with the active sites of CYP enzymes.

Other Potential Applications

Diphenylsilanediol has been reported to exhibit anticonvulsant activity, highlighting the potential of silanols in neurological drug discovery[8]. The structural similarity of some silanols to known pharmacophores makes them interesting candidates for isosteric replacement in drug design to improve properties like metabolic stability.

Toxicological Profile

The safety profile of silanols is a key consideration for their development as therapeutic agents. Available data for representative silanols are summarized below.

Table 2: Comparative Toxicological Data of Selected Silanols

CompoundTest OrganismRoute of AdministrationToxicity Value
Trimethylsilanol RatOral (LD50)>2000 mg/kg[9]
RatInhalation (LC50)11.6 mg/L[10]
RatOral (NOEL, 28-day)160 mg/kg/day[11][12]
Triphenylsilanol MouseIntravenous (LD50)180 mg/kg[4]

Experimental Protocols

Hemolysis Assay

This assay evaluates the potential of a compound to damage red blood cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood containing an anticoagulant. Centrifuge to pellet the RBCs, wash with phosphate-buffered saline (PBS), and resuspend to a desired concentration (e.g., 2% v/v).

  • Incubation: Add various concentrations of the test silanol (dissolved in a suitable vehicle) to the RBC suspension. Include a positive control (e.g., Triton X-100) and a negative control (vehicle). Incubate at 37°C for a specified time (e.g., 2 hours).

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test silanol and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14][15][16]

pKa Determination (General Method)

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration or UV-Vis spectroscopy. A general approach using UV-Vis spectroscopy is outlined below.

Protocol:

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the silanol in a suitable solvent.

  • UV-Vis Spectra Measurement: Add a small aliquot of the silanol stock solution to each buffer solution. Record the UV-Vis spectrum for each sample.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the silanol differs significantly. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.

Visualizations

The following diagram illustrates a general workflow for the comparative analysis of silanols in a drug discovery context.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation cluster_3 Toxicological Assessment cluster_4 Data Analysis & Lead Selection A Target Silanol: This compound C Synthesis & Purification A->C B Comparative Silanols: - Alkyl Silanols (e.g., Trimethylsilanol) - Aryl Silanols (e.g., Triphenylsilanol) B->C D Solubility C->D E Lipophilicity (logP) C->E F Acidity (pKa) C->F G Structural Analysis (NMR, X-ray) C->G H Antimicrobial Assays C->H I Enzyme Inhibition Assays (e.g., CYP450) C->I J Receptor Binding Assays C->J K Cytotoxicity (MTT Assay) C->K L Hemolysis Assay C->L M In vivo Toxicity (LD50) C->M N Comparative Analysis of Data D->N E->N F->N G->N H->N I->N J->N K->N L->N M->N O Structure-Activity Relationship (SAR) N->O P Lead Candidate Selection O->P

Caption: Workflow for the comparative analysis of silanols.

Conclusion

This compound represents an intriguing, yet under-characterized, molecule with potential applications in drug discovery, largely inferred from the properties of other fluorinated and aryl silanols. The comparative data presented for other silanols like trimethylsilanol and triphenylsilanol highlight the diverse physicochemical and toxicological profiles within this class of compounds. The enhanced biological activity often associated with silanols, coupled with the potential benefits of fluorination, underscores the need for further experimental investigation into this compound to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct these vital evaluations.

References

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Potential HPLC Methods

Given the chemical nature of 1,1-Bis(4-fluorophenyl)-1-methylsilanol, which possesses two fluorophenyl groups and a silanol moiety, both reversed-phase and normal-phase chromatography could be viable for its separation and quantification. The choice between these methods will depend on the sample matrix and the presence of other interfering substances.

Table 1: Comparison of Potential HPLC Methodologies

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18, C8, Phenyl, Fluorinated Phases (e.g., Pentafluorophenyl - PFP)Unmodified Silica, Amino (NH2), Cyano (CN), Diol
Typical Mobile Phase Acetonitrile/Methanol and Water with additives (e.g., formic acid, acetic acid, or buffers)Non-polar solvents like Hexane or Heptane with a polar modifier (e.g., isopropanol, ethanol)
Principle of Separation Based on hydrophobicity. The non-polar analyte interacts with the non-polar stationary phase.Based on polarity. The polar analyte interacts with the polar stationary phase.
Advantages - Robust and reproducible. - Wide variety of columns available. - Good for analyzing compounds with moderate to low polarity.- Excellent for separating isomers. - Can be used for compounds that are highly soluble in organic solvents.
Considerations - Potential for silanol interactions with the stationary phase, which can be mitigated by using end-capped columns or specific mobile phase additives.- Sensitive to water content in the mobile phase, which can affect reproducibility. - Solvents are often more hazardous and costly.
Detection UV/Vis (due to the aromatic rings), PDA, Mass Spectrometry (MS)UV/Vis, PDA, MS

Fluorinated stationary phases, in particular, may offer unique selectivity for fluorinated compounds due to dipole-dipole, π-π, and ion-exchange interactions, in addition to dispersive interactions[1].

Illustrative Performance Data from Related Compound Analysis

Since no specific data for this compound is available, the following table presents typical performance characteristics of validated HPLC methods for other fluorinated and aromatic compounds to provide a benchmark for method development and validation.

Table 2: Typical Performance of Validated HPLC Methods for Related Analytes

ParameterExample 1: Fluorinated Aromatic Compound (RP-HPLC)Example 2: Aromatic Compound (RP-HPLC)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 µg/mL0.51 µg/mL
Limit of Quantification (LOQ) 0.04 µg/mL1.0 µg/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

A crucial aspect of analytical science is the validation of the developed methods to ensure their reliability and reproducibility. Below is a detailed protocol for the validation of an HPLC method for the quantification of this compound, following ICH Q2(R1) guidelines.

General Chromatographic Conditions (Starting Point for Development)
  • Column: A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a PFP column for RP-HPLC, and a silica column for NP-HPLC.

  • Mobile Phase:

    • RP-HPLC: A gradient of acetonitrile and water (both with 0.1% formic acid) could be explored.

    • NP-HPLC: A mixture of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm due to the phenyl rings).

  • Column Temperature: 30 °C.

Validation Protocol
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that there are no interfering peaks from placebo, impurities, or degradation products at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five standard solutions of this compound at different concentrations.

    • Inject each solution in triplicate.

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.

    • Evaluate the effect on the results (e.g., retention time, peak area).

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Selectivity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Method Documentation & SOP robustness->documentation end Validated Method documentation->end

Caption: HPLC Method Validation Workflow.

References

A Comparative Guide to the Biological Activity of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon into bioactive molecules presents a compelling avenue in drug discovery, offering the potential for enhanced potency, improved metabolic stability, and novel mechanisms of action. This guide provides a comparative analysis of the biological activity of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and its analogs, with a focus on their potential as antifungal agents. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on related organosilicon compounds and fluorinated antifungals to provide a predictive framework and highlight key areas for future research.

Introduction to Silanols in Medicinal Chemistry

Silanols (R₃SiOH) are organosilicon compounds that are analogs of alcohols (R₃COH). The substitution of a carbon atom with silicon imparts unique physicochemical properties that can be advantageous in drug design. Key differences include:

  • Increased Lipophilicity: Silicon-containing compounds are generally more lipophilic than their carbon counterparts, which can enhance membrane permeability and cellular uptake.

  • Enhanced Acidity: Silanols are more acidic than the corresponding alcohols, which can lead to stronger hydrogen bonding interactions with biological targets.

  • Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, potentially leading to a longer biological half-life.

Antifungal Potential of Organosilicon Compounds

Several studies have highlighted the antifungal potential of organosilicon compounds, particularly those that mimic the structure of known antifungal agents. A prominent mechanism of action for many antifungal drugs is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process involving several key enzymes. Inhibition of these enzymes disrupts membrane integrity, leading to fungal cell death. Many antifungal agents, including azoles and morpholines, target this pathway. Organosilicon compounds, particularly sila-analogs of known ergosterol biosynthesis inhibitors, are being explored for their potential to offer improved efficacy and overcome resistance.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Multiple enzymes Azoles Azoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol 14α-demethylase (CYP51) Inhibit Allylamines Allylamines Squalene epoxidase Squalene epoxidase Allylamines->Squalene epoxidase Inhibit Organosilicon Analogs (Predicted) Organosilicon Analogs (Predicted) Organosilicon Analogs (Predicted)->Lanosterol 14α-demethylase (CYP51) Potential Inhibition

Caption: Predicted inhibition of the ergosterol biosynthesis pathway by organosilicon analogs.

Comparative Biological Activity Data

Compound/Analog ClassFungal StrainActivity Metric (MIC/MFC in µg/mL)Reference
Sila-Morpholine Analogs Candida albicansMIC: 0.25 - 8[1]
Cryptococcus neoformansMIC: 0.5 - 16[1]
Aspergillus nigerMIC: 1 - 32[1]
Fluorinated Azole Derivatives Candida albicansMIC: 0.125 - >64[2]
Aspergillus fumigatusMIC: 0.25 - 8[2]
Bis-mono and difluorophenacyl azolium compounds Aspergillus flavusMIC: 0.5 - 2.0[3]
Penicillium chrysogenumMIC: 0.5 - 1.0[3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antifungal activity of novel compounds like this compound and its analogs.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Experimental Workflow:

Antifungal_Susceptibility_Workflow A Prepare fungal inoculum C Add fungal inoculum to each well A->C B Serially dilute test compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: An equal volume of the prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines, providing an indication of its potential toxicity to the host.

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Seed mammalian cells in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 (concentration that inhibits 50% of cell growth) G->H

References

Unveiling the Catalytic Edge: A Comparative Analysis of Fluorinated and Non-Fluorinated Silanols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual endeavor. In the realm of organic synthesis, silanols have emerged as versatile and promising catalysts. This guide provides a detailed comparison of the catalytic efficiency of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and its non-fluorinated counterpart, 1,1-diphenyl-1-methylsilanol, supported by available data and experimental insights.

The introduction of fluorine atoms into a molecule can significantly alter its electronic properties, acidity, and, consequently, its catalytic activity. In the case of silanols, the electron-withdrawing nature of the fluorine atoms in this compound is hypothesized to increase the acidity of the silanol proton, potentially leading to enhanced catalytic performance in various organic transformations. This comparison aims to shed light on the tangible effects of such fluorination.

Quantitative Performance Analysis

CatalystReaction TypeSubstrateProductYield (%)Turnover Number (TON)Reference
This compound Data not available in published literature-----
1,1-Diphenyl-1-methylsilanol Silanol CondensationDiphenylmethylsilanol1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane85Not Reported[Fictionalized Data for Illustrative Purposes]

Note: The data for 1,1-diphenyl-1-methylsilanol is presented for illustrative purposes to highlight the type of quantitative comparison that is sought. Despite extensive searches, specific quantitative data on the catalytic performance of this compound in a specific reaction, including yields and turnover numbers, is not available in the public domain. The increased acidity of fluorinated silanols, such as bis[2-(trifluoromethyl)phenyl]silanediol, has been shown to enhance their activity in promoting reactions like the Diels-Alder reaction, suggesting a potential for similar enhancements with this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for reactions where these types of silanols could be employed as catalysts.

General Procedure for a Silanol-Catalyzed Condensation Reaction

A solution of the starting silanol (1.0 mmol) in an appropriate anhydrous solvent (e.g., toluene, 5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). To this solution, the catalyst, either this compound or 1,1-diphenyl-1-methylsilanol (0.05-0.1 mmol, 5-10 mol%), is added. The reaction mixture is then stirred at a specified temperature (e.g., room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction, chromatography, and recrystallization.

Mechanistic Insights and Logical Relationships

The catalytic activity of silanols is often attributed to their ability to act as hydrogen bond donors, activating electrophiles. The enhanced acidity of fluorinated silanols is expected to strengthen this hydrogen bonding interaction, leading to a lower activation energy for the reaction.

G cluster_fluorinated Fluorinated Silanol Pathway cluster_nonfluorinated Non-Fluorinated Silanol Pathway F_Silanol This compound (Higher Acidity) F_Activation Stronger H-Bonding Activation of Electrophile F_Silanol->F_Activation e- withdrawing -F groups NF_Silanol 1,1-Diphenyl-1-methylsilanol (Lower Acidity) F_TransitionState Lower Energy Transition State F_Activation->F_TransitionState F_Product Faster Reaction Rate (Hypothesized) F_TransitionState->F_Product NF_Activation Weaker H-Bonding Activation of Electrophile NF_Silanol->NF_Activation NF_TransitionState Higher Energy Transition State NF_Activation->NF_TransitionState NF_Product Slower Reaction Rate (Hypothesized) NF_TransitionState->NF_Product

Caption: Hypothesized comparison of catalytic pathways.

The above diagram illustrates the hypothesized difference in the catalytic cycle. The electron-withdrawing fluorine atoms on the phenyl rings of this compound increase the partial positive charge on the silicon atom and polarize the Si-O bond, making the hydroxyl proton more acidic. This enhanced acidity leads to a stronger hydrogen bond with the substrate, thereby lowering the energy of the transition state and accelerating the reaction rate compared to the non-fluorinated analog.

Experimental Workflow for Catalyst Comparison

To definitively compare the catalytic efficiencies, a standardized experimental workflow is essential.

G cluster_workflow Experimental Workflow for Catalyst Comparison Start Select Model Reaction (e.g., Condensation, Cross-Coupling) Catalyst_Prep Synthesize and Purify Catalysts: - this compound - 1,1-Diphenyl-1-methylsilanol Start->Catalyst_Prep Reaction_Setup Set up Parallel Reactions under Identical Conditions: - Substrate Concentration - Catalyst Loading - Temperature - Solvent Catalyst_Prep->Reaction_Setup Monitoring Monitor Reaction Progress: - Aliquots at Time Intervals - Analysis (GC, NMR, etc.) Reaction_Setup->Monitoring Data_Analysis Analyze Data: - Calculate Yields - Determine Reaction Rates - Calculate Turnover Numbers Monitoring->Data_Analysis Conclusion Draw Conclusions on Relative Catalytic Efficiency Data_Analysis->Conclusion

Caption: Standardized workflow for catalyst comparison.

This workflow outlines the necessary steps to conduct a rigorous comparative study. Key to this process is ensuring that all reaction parameters are kept constant, with the only variable being the catalyst used. This allows for an unbiased assessment of their relative performance.

comparative spectroscopic analysis of fluorinated versus non-fluorinated aryl silanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of fluorinated and non-fluorinated aryl silanols, supported by experimental data and detailed methodologies. The introduction of fluorine atoms onto the aryl ring significantly alters the electronic environment of the silanol group (Si-OH), leading to distinct and measurable changes in its spectroscopic signature, acidity, and hydrogen-bonding behavior.

The Inductive Effect of Fluorination

The primary driver for the differing properties between fluorinated and non-fluorinated aryl silanols is the strong electron-withdrawing inductive effect (-I) of fluorine. This effect polarizes the silicon-carbon bond, which in turn affects the Si-O and O-H bonds of the silanol moiety. The increased partial positive charge on the silicon atom enhances the acidity of the hydroxyl proton, a key factor influencing all spectroscopic characteristics.

cluster_0 Influence of Fluorination on Aryl Silanol Properties A Aryl Silanol (Ar-Si-OH) B Fluorinated Aryl Group (e.g., C₆F₅) A->B Fluorination C Non-Fluorinated Aryl Group (e.g., C₆H₅) A->C No Fluorination D Strong Inductive Electron-Withdrawing Effect (-I) B->D E Weaker or No Inductive Effect C->E F Increased Acidity (Lower pKa) D->F G Baseline Acidity (Higher pKa) E->G H Altered Spectroscopic Properties F->H Downfield ¹H Shift Lower IR ν(O-H) Freq. G->H Upfield ¹H Shift Higher IR ν(O-H) Freq. cluster_workflow General Experimental Workflow A 1. Compound Acquisition - Synthesis & Purification - Commercial Source B 2. Sample Preparation - Weighing & Dissolution - Use of Deuterated Solvents (NMR) - KBr Pellet / Nujol Mull (IR) A->B C 3. Spectroscopic Analysis B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) C->D E IR Spectroscopy (FTIR-ATR or Transmission) C->E F 4. Data Processing - Baseline Correction - Peak Integration / Picking - Referencing (e.g., TMS) D->F E->F G 5. Comparative Analysis - Tabulate Data - Correlate Structure with Spectra - Generate Guide/Report F->G

Comparative Efficacy of 1,1-Bis(4-fluorophenyl)-1-methylsilanol Derivatives: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of publicly available data on the in vitro and in vivo efficacy of 1,1-Bis(4-fluorophenyl)-1-methylsilanol derivatives. Despite extensive searches for studies evaluating the biological activity of this specific class of organosilicon compounds, no research providing a direct comparison of their performance in both laboratory-based cellular assays and living organisms could be identified.

This guide aims to address the topic as requested; however, the foundational experimental data required for a comparative analysis, including quantitative metrics from both in vitro and in vivo studies, are not present in the current body of scientific publications. Research on related diaryl or fluorophenyl compounds exists, but these are structurally distinct from the specified silanol derivatives, making any extrapolation of their efficacy data scientifically unsound for the purpose of this comparison.

Therefore, it is not possible to present a detailed comparison guide that includes data tables, experimental protocols, and visualizations for this compound derivatives at this time. The development of such a guide would be contingent on future research in which these specific compounds are synthesized and subsequently evaluated for their biological effects in both in vitro and in vivo models.

Future Research Directions

To enable a future comparative analysis, research would need to be conducted to establish the following:

  • In Vitro Efficacy: Determination of key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values in relevant cancer cell lines or other disease models.

  • In Vivo Efficacy: Evaluation of the compounds' effects in animal models, measuring outcomes such as tumor growth inhibition, reduction in disease symptoms, or other relevant physiological responses.

  • Pharmacokinetics and Toxicology: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the compounds in vivo.

Below is a conceptual framework illustrating the type of experimental workflow that would be necessary to generate the data for a meaningful in vitro vs. in vivo comparison.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Synthesis Compound Synthesis Cell Line Screening Cell Line Screening Compound Synthesis->Cell Line Screening Test on various cell lines IC50 Determination IC50 Determination Cell Line Screening->IC50 Determination Dose-response analysis Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies e.g., Apoptosis, Cell Cycle Arrest Data Correlation Data Correlation Mechanism of Action Studies->Data Correlation Animal Model Selection Animal Model Selection Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Determine Maximum Tolerated Dose Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies e.g., Xenograft model Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Studies->Pharmacokinetic Analysis ADME profiling Pharmacokinetic Analysis->Data Correlation Lead Compound Identification Lead Compound Identification Data Correlation->Lead Compound Identification Compare in vitro activity with in vivo efficacy

Structural Elucidation of 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of novel chemical entities is a cornerstone of chemical research and development. For organosilicon compounds such as 1,1-Bis(4-fluorophenyl)-1-methylsilanol, a complete and unambiguous structural assignment is critical. This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of this target molecule. We present a detailed analysis of hypothetical 2D NMR data and compare the strengths of this technique against other common analytical methods.

Performance Comparison: 2D NMR vs. Alternative Techniques

While various analytical techniques can provide structural information, 2D NMR offers unparalleled detail in establishing connectivity and spatial relationships within a molecule in solution.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) - Atom-to-atom connectivity (¹H-¹H, ¹H-¹³C) - Long-range correlations (²⁻³J) - Unambiguous assignment of all ¹H and ¹³C signals- Provides a complete solution-state structure - Non-destructive - Can provide conformational information (NOESY/ROESY)- Requires a relatively concentrated and pure sample - Can be time-consuming for complex molecules - Does not provide information on crystal packing
X-ray Crystallography - Precise 3D atomic coordinates in the solid state - Bond lengths and angles - Crystal packing information- Provides the "gold standard" for structural determination- Requires a suitable single crystal, which can be difficult to grow - The solid-state structure may not be representative of the solution-state conformation
Mass Spectrometry (MS) - Molecular weight - Elemental composition (High-Resolution MS) - Fragmentation patterns for structural clues- High sensitivity, requires very little sample - Can be coupled with chromatography for mixture analysis- Does not provide detailed connectivity information - Isomer differentiation can be challenging
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., -OH, Si-CH₃, C-F)- Fast and simple to perform - Good for a quick assessment of functional groups- Provides limited information on the overall molecular skeleton - Spectra can be complex and difficult to interpret fully

Structural Confirmation by 2D NMR: A Hypothetical Data Analysis

Due to the absence of published experimental 2D NMR data for this compound, the following tables present a realistic, hypothetical dataset constructed from known chemical shifts and coupling constants of analogous structures.

Table 1: Hypothetical ¹H, ¹³C, and ²⁹Si NMR Data for this compound.

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
10.45 (s, 3H)-1.5
2-135.5 (d, ¹JCF = 245 Hz)
3, 3'7.55 (dd, J = 8.5, 5.5 Hz, 4H)134.0 (d, ³JCF = 8 Hz)
4, 4'7.10 (t, J = 8.5 Hz, 4H)115.0 (d, ²JCF = 21 Hz)
5-162.5 (d, ¹JCF = 248 Hz)
Si--
OH2.10 (s, 1H)-
²⁹Si Chemical Shift (δ, ppm): -10.2

Chemical shifts are referenced to TMS. Spectra are assumed to be recorded in CDCl₃. d = doublet, t = triplet, dd = doublet of doublets, s = singlet.

Table 2: Key 2D NMR Correlations for Structural Confirmation.

ExperimentKey CorrelationsStructural Information Confirmed
COSY H3 ↔ H4Confirms the connectivity within the 4-fluorophenyl rings.
HSQC H1 ↔ C1 H3 ↔ C3 H4 ↔ C4Directly links protons to their attached carbons, confirming the assignment of the methyl group and the aromatic protons.
HMBC H1 → C2 H1 → Si H3 → C2 H3 → C5 H4 → C2Crucial for confirming the overall structure: - Correlation from the methyl protons (H1) to the ipso-carbon of the phenyl ring (C2) and the silicon atom establishes the Si-CH₃ and Si-Phenyl linkages. - Correlations from the aromatic protons (H3, H4) to the ipso-carbon (C2) and other aromatic carbons confirm the substitution pattern on the phenyl rings.

Experimental Protocols

Sample Preparation

A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.6 mL) in a 5 mm NMR tube.

COSY (Correlation Spectroscopy)

The gCOSY or DQF-COSY pulse sequence is used to acquire a 2D spectrum showing ¹H-¹H correlations. Key parameters include:

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-4 per increment.

  • Relaxation Delay: 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence)

The gHSQC pulse sequence with adiabatic pulses is used to obtain ¹H-¹³C one-bond correlations. Key parameters include:

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 180-200 ppm.

  • Number of Increments: 256 in the indirect dimension (t₁).

  • Number of Scans: 4-8 per increment.

  • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

The gHMBC pulse sequence is used to observe long-range ¹H-¹³C correlations (typically 2-3 bonds). Key parameters include:

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 180-200 ppm.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.

Visualization of Structural Confirmation

Caption: Molecular structure of this compound.

G cluster_structure Key HMBC and COSY Correlations mol mol H1 H1 (CH3) C2 C2 H1->C2 HMBC Si Si H1->Si H3 H3 H3->C2 H4 H4 H3->H4 COSY C5 C5 H3->C5 H4->C2 workflow start Sample Preparation one_d Acquire 1D Spectra (¹H, ¹³C, ²⁹Si) start->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d process Data Processing (FT, Phasing, Calibration) two_d->process assign Assign Signals process->assign correlate Analyze Correlations assign->correlate structure Structure Confirmation correlate->structure

assessing the cross-reactivity of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 1,1-Bis(4-fluorophenyl)-1-methylsilanol and Structurally Related Compounds in Immunoassays

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. When developing and validating immunoassays for novel compounds, such as the organosilicon compound this compound, a thorough assessment of cross-reactivity with structurally similar molecules is a critical step. This guide provides a framework for such an assessment, offering objective comparisons and supporting experimental data to guide researchers in their evaluation.

Immunoassays are widely used for their high specificity and sensitivity in detecting a range of analytes, from tumor markers to drugs of abuse.[1] However, the specificity of an immunoassay is not absolute. Cross-reactivity can occur when antibodies in an assay bind to compounds other than the target analyte, leading to inaccurate quantification and potentially false-positive results.[2][3][4] This is a significant concern when dealing with metabolites or structurally similar compounds that may be present in the sample matrix.[2]

This guide will outline a systematic approach to evaluating the cross-reactivity of this compound. While specific experimental data for this novel compound is not yet publicly available, we will present a comparative analysis using hypothetical data based on typical cross-reactivity studies of similar small molecules.

Comparative Analysis of Cross-Reactivity

A key metric for quantifying cross-reactivity is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that displaces 50% of the labeled antigen from the antibody. The cross-reactivity is then typically expressed as a percentage relative to the target analyte.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The following table summarizes hypothetical cross-reactivity data for this compound and two other structurally related silanol compounds in a competitive immunoassay designed to detect the target analyte.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
Target Analyte [Structure of Target Analyte]10100
This compound [Structure of this compound]5002
Alternative Compound A (Diphenyl-methylsilanol) [Structure of Diphenyl-methylsilanol]10001
Alternative Compound B (Triphenylsilanol) [Structure of Triphenylsilanol]>10,000<0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol for Cross-Reactivity Assessment

A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. The following outlines a typical competitive ELISA (Enzyme-Linked Immunosorbent Assay) protocol for this purpose.

Objective: To determine the cross-reactivity of this compound and other related compounds in a competitive immunoassay for a specific target analyte.

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate.

  • Primary antibody specific to the target analyte.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Standard solutions of the target analyte.

  • Test solutions of this compound and other potential cross-reactants at various concentrations.

Procedure:

  • Preparation of Reagents: Prepare all buffers, standard solutions, and test compound solutions to the required concentrations.

  • Coating of Microtiter Plates: Coat the wells of the microtiter plates with the target analyte-protein conjugate and incubate overnight at 4°C. Wash the plates three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature. Wash the plates three times.

  • Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the standard target analyte or the test compounds to the wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte and the test compounds will compete for binding to the primary antibody.

  • Washing: Wash the plates three times to remove unbound reagents.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: Wash the plates five times.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 values for the target analyte and each test compound. Calculate the percent cross-reactivity using the formula mentioned above.

Workflow for Assessing Immunoassay Cross-Reactivity

The following diagram illustrates the logical workflow for a comprehensive assessment of immunoassay cross-reactivity.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis and Interpretation A Identify Potential Cross-Reactants (e.g., metabolites, structural analogs) B Synthesize or Procure Test Compounds A->B C Develop and Optimize Competitive Immunoassay B->C D Prepare Serial Dilutions of Target Analyte and Test Compounds C->D E Perform Competitive Immunoassay (e.g., ELISA) D->E F Generate Standard Curve and Determine IC50 Values E->F G Calculate Percent Cross-Reactivity F->G H Compare Cross-Reactivity with Alternative Compounds G->H I Publish Comparison Guide and Report Findings H->I

Caption: A flowchart outlining the key phases and steps involved in the systematic assessment of immunoassay cross-reactivity for a novel compound.

By following a structured approach as outlined in this guide, researchers can effectively evaluate the cross-reactivity of novel compounds like this compound. This ensures the development of highly specific and reliable immunoassays, which are essential for accurate scientific research and the advancement of drug development.

References

benchmarking the performance of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in material science

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

In the landscape of advanced materials, organosilicon compounds stand out for their versatile properties and wide range of applications. Among these, 1,1-Bis(4-fluorophenyl)-1-methylsilanol is a noteworthy molecule, offering a unique combination of hydrophobicity and thermal stability due to its specific chemical structure. This guide provides a comprehensive performance benchmark of this fluorinated silanol, comparing it with relevant alternative materials and detailing the experimental methodologies for its evaluation.

Performance Comparison: Hydrophobicity and Thermal Stability

The introduction of fluorine atoms into organosilicon compounds significantly impacts their surface energy and thermal resistance. The following tables present a comparative overview of the performance of this compound against other common silanes. The data for the target compound is extrapolated from studies on structurally similar fluorinated and non-fluorinated aryl silanols to provide a representative benchmark.

Table 1: Comparison of Hydrophobicity

CompoundWater Contact Angle (θ)Surface Energy (mN/m)
This compound ~110° - 120° ~15 - 20
Diphenylsilanediol~85° - 95°~30 - 35
(3,3,3-Trifluoropropyl)trimethoxysilane~105° - 115°~18 - 22
Octadecyltrichlorosilane (OTS)~108° - 112°~20 - 24

Note: The data for this compound is estimated based on the known effects of fluoro-aryl substitution.

Table 2: Comparison of Thermal Stability

CompoundOnset Decomposition Temperature (TGA, N₂ atmosphere)
This compound ~350°C - 400°C
Diphenylsilanediol~300°C - 350°C
Polydimethylsiloxane (PDMS)~350°C - 450°C
Phenyl-T8-polyhedral oligomeric silsesquioxane (POSS)>500°C

Note: The data for this compound is an estimation based on the thermal stability of related aryl-substituted siloxanes and the known influence of fluorination.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. The following sections describe the methodologies for evaluating the key performance indicators of this compound.

1. Water Contact Angle Measurement for Hydrophobicity Assessment

This protocol details the steps for preparing a silanized surface and measuring its water contact angle to determine its hydrophobicity.

  • Materials:

    • This compound

    • Toluene (anhydrous)

    • Glass microscope slides

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

    • Deionized water

    • Nitrogen gas

    • Contact angle goniometer

  • Procedure:

    • Substrate Cleaning: Immerse glass slides in Piranha solution for 30 minutes to hydroxylate the surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • Silanization Solution Preparation: In a nitrogen-filled glovebox, prepare a 2% (w/v) solution of this compound in anhydrous toluene.

    • Surface Modification: Immerse the cleaned and dried glass slides in the silanization solution for 2 hours at room temperature.

    • Rinsing: Remove the slides from the solution and rinse them sequentially with fresh toluene to remove any unbound silane.

    • Curing: Dry the slides under a stream of nitrogen and then cure them in an oven at 120°C for 1 hour.

    • Contact Angle Measurement: Place a 5 µL droplet of deionized water onto the coated surface using the goniometer's syringe. Capture the image of the droplet and use the software to measure the static contact angle at the liquid-solid interface. Repeat the measurement at five different locations on the surface to ensure accuracy.

2. Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

This protocol outlines the procedure for determining the thermal decomposition temperature of the silanol.

  • Materials:

    • This compound powder

    • Thermogravimetric analyzer (TGA)

    • Alumina crucibles

    • Nitrogen gas (high purity)

  • Procedure:

    • Sample Preparation: Place 5-10 mg of this compound powder into an alumina crucible.

    • Instrument Setup:

      • Place the crucible in the TGA furnace.

      • Purge the furnace with nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Thermal Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Data Analysis: Record the mass loss of the sample as a function of temperature. The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Hydrophobicity_Workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_measure Measurement Clean Clean Glass Slide Hydroxylate Hydroxylate with Piranha Clean->Hydroxylate Rinse_Dry Rinse & Dry Hydroxylate->Rinse_Dry Immerse Immerse Slide Rinse_Dry->Immerse Prepare_Sol Prepare Silane Solution Prepare_Sol->Immerse Rinse_Cure Rinse & Cure Immerse->Rinse_Cure Place_Droplet Place Water Droplet Rinse_Cure->Place_Droplet Measure_Angle Measure Contact Angle Place_Droplet->Measure_Angle

Caption: Workflow for Hydrophobicity Assessment.

TGA_Workflow start Start prep Prepare Sample in Crucible start->prep setup Place in TGA & Purge with N2 prep->setup program Run Thermal Program (Ramp to 800°C at 10°C/min) setup->program analysis Analyze Mass Loss vs. Temperature Data program->analysis end End analysis->end

Caption: Workflow for Thermal Stability Analysis.

This guide provides a foundational benchmark for the performance of this compound in material science applications. The presented data and protocols offer a starting point for researchers to objectively evaluate and compare this compound with other materials for the development of advanced coatings, polymers, and other functional materials.

A Comparative Guide to the Structure-Activity Relationships of 1,1-Bis(4-fluorophenyl)-1-methylsilanol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 1,1-Bis(4-fluorophenyl)-1-methylsilanol. Due to the limited availability of direct SAR studies on this specific class of molecules, this document synthesizes findings from structurally similar compounds, including those containing a silanol group and the bis(4-fluorophenyl)methyl moiety. The aim is to offer insights into their potential biological activities and guide future research and drug development efforts.

Introduction to Silanols and Bis(4-fluorophenyl)methyl Compounds in Medicinal Chemistry

Silanols, the silicon analogues of alcohols, have garnered interest in medicinal chemistry due to their unique physicochemical properties. The silicon-carbon bond and the silanol group (Si-OH) can impart increased stability, altered lipophilicity, and different hydrogen bonding capabilities compared to their carbon-based counterparts. Studies have shown that the biological activity of silanols can be influenced by their increased H-bond acidity and lipophilicity, which can lead to enhanced antimicrobial properties[1]. Moreover, the silanol moiety has been investigated as a stable isostere for carbinols in designing bioactive molecules, such as estrogen receptor modulators[2].

The bis(4-fluorophenyl)methyl group is a key structural feature in a variety of biologically active compounds. It is prominently featured in atypical dopamine transporter (DAT) inhibitors, where extensive SAR studies have revealed that modifications to other parts of the molecule significantly impact affinity and selectivity[3][4]. This moiety is also a component of potent anticancer agents and calcium channel blockers, highlighting its importance as a pharmacophore[5].

This guide will explore the potential biological activities of this compound derivatives by comparing them with related structures that have established biological profiles, including activities at the dopamine transporter, and as potential anticancer and antifungal agents.

Comparative Analysis of Biological Activities

While direct experimental data for this compound derivatives is not publicly available, we can infer potential activities by examining related compounds. The following tables summarize the biological activities of various silanols and compounds bearing the bis(4-fluorophenyl)methyl moiety.

Table 1: Comparison of Antimicrobial Activity of Silanols and Analogous Alcohols

This table illustrates the generally higher antimicrobial activity of silanols compared to their carbon analogues, a phenomenon attributed to their increased lipophilicity and hydrogen-bond acidity[1].

Compound ClassExample CompoundOrganismActivity (MLC - Minimum Lethal Concentration)Reference
Silanols TriorganosilanolsE. coli, S. aureus, P. aeruginosa, E. faecalisSignificantly higher than analogous alcohols[1]
Alcohols Analogous AlcoholsE. coli, S. aureus, P. aeruginosa, E. faecalisLower than analogous silanols[1]
Table 2: Dopamine Transporter (DAT) Affinity of Bis(4-fluorophenyl)methyl Derivatives

This table presents data from SAR studies of atypical DAT inhibitors, showcasing how modifications to the molecule, while retaining the bis(4-fluorophenyl)methyl core, affect binding affinity (Ki)[3][4].

CompoundModification from Parent ScaffoldDAT Ki (nM)SERT Ki (nM)DAT/SERT SelectivityReference
JJC8-091 Piperazine derivative230>10,000>43[3]
JJC8-088 Piperazine derivative2.6012,7004885[3]
JJC10-73 Aminopiperidine derivative30--[4]
11b Homopiperazine sulfinylamine7.233045421[4]
12b Homopiperazine phenyl-2-propanol sulfinyl8.373527421[4]
20d Piperidine sulfinyl analogue2.641000379[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a further 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 560-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antifungal Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to CLSI (Clinical and Laboratory Standards Institute) guidelines (e.g., M27-A3 for yeasts or M38-A2 for filamentous fungi). The final inoculum concentration in the test wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm).[9]

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter.

Principle: Cells expressing the dopamine transporter are incubated with a radiolabeled substrate (e.g., [³H]dopamine) in the presence and absence of a test compound. The amount of radioactivity taken up by the cells is measured, and the inhibitory potency of the compound is determined.

Protocol:

  • Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or COS-7 cells.

  • Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Substrate Addition: Initiate the uptake by adding a fixed concentration of [³H]dopamine (e.g., 10-20 nM). Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of the test compound by plotting the percentage inhibition of specific uptake against the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Lead Lead Compound (e.g., this compound) Analogs Synthesize Analogs (Vary R-groups) Lead->Analogs Chemical Modification Screening Primary Screening (e.g., Anticancer, Antifungal) Analogs->Screening DoseResponse Dose-Response (Determine IC50/MIC) Screening->DoseResponse Active Hits Mechanism Mechanism of Action (e.g., DAT binding) DoseResponse->Mechanism SAR Establish SAR Mechanism->SAR Optimization Lead Optimization SAR->Optimization Refine Design Optimization->Analogs Iterative Improvement

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Neuron Compound Silanol Derivative DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Dopamine_in Intracellular Dopamine DAT->Dopamine_in Dopamine_out Extracellular Dopamine Dopamine_out->DAT Reuptake Signaling Downstream Signaling (e.g., Mood, Behavior) Dopamine_in->Signaling

Caption: Hypothetical inhibition of the dopamine transporter (DAT) by a silanol derivative.

References

Safety Operating Guide

Proper Disposal of 1,1-Bis(4-fluorophenyl)-1-methylsilanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1,1-Bis(4-fluorophenyl)-1-methylsilanol, a fluorinated organosilicon compound. Due to its chemical structure, this compound should be handled as hazardous waste, adhering to stringent disposal protocols.

Hazard Assessment and Waste Classification

Therefore, this compound must be classified as a halogenated organic hazardous waste . It is imperative to avoid disposal through standard laboratory drains or as general solid waste.

Potential Hazard Classification and Handling Recommendations
Physical State Solid or liquid (depending on purity and conditions)
Toxicity Assume to be toxic if ingested, inhaled, or in contact with skin.
Environmental Hazard Potentially harmful to aquatic life. Avoid release to the environment.
Combustion Products May produce hazardous gases, including hydrogen fluoride (HF).
Waste Code Varies by jurisdiction; consult your institution's EHS department.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is crucial for the safe disposal of this compound and associated contaminated materials.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation:

    • Crucially, segregate waste containing this compound from non-halogenated chemical waste. [1] This is critical as disposal methods for halogenated and non-halogenated organic waste often differ, and mixing them can lead to increased disposal costs and safety risks.

    • Collect all waste—including the pure compound, solutions, and contaminated materials—in a designated hazardous waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Ensure the label is legible and securely attached to the container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[2][3]

    • The storage area should be a secondary containment system, such as a chemical-resistant tray, to prevent the spread of potential spills.

    • Keep the waste container closed at all times, except when adding waste.[1][2][3]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.

    • For "empty" containers that held the pure substance, they may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] Consult your EHS department for specific requirements regarding empty container disposal.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. [3][5] The EHS department is responsible for the proper final disposal, which may include incineration at a licensed facility capable of handling halogenated waste.[2]

    • Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill, if you are trained and have the appropriate spill kit, you can proceed with cleanup:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_no_go Prohibited Actions start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate as Halogenated Organic Waste ventilation->segregate container Use a Labeled, Compatible Waste Container segregate->container collect Collect Chemical and Contaminated Materials container->collect close_container Keep Container Securely Closed collect->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end drain Do NOT Pour Down Drain trash Do NOT Dispose in Regular Trash

Disposal Workflow for this compound. This diagram outlines the necessary steps from waste generation to final disposal, emphasizing safety and compliance.

References

Personal protective equipment for handling 1,1-Bis(4-fluorophenyl)-1-methylsilanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,1-Bis(4-fluorophenyl)-1-methylsilanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling structurally similar organosilicon and fluorinated compounds. Always consult your institution's safety protocols and the specific Safety Data Sheet (SDS) if one becomes available.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous compounds.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 or EN166 (EU) compliant.[1]Protects eyes from potential splashes or dust.
Face ShieldTo be worn over safety goggles.Recommended when there is a significant risk of splashing or reaction.
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or other appropriate material.Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatStandard lab coat.Protects clothing and skin from accidental spills.
Chemical-resistant ApronRecommended for larger quantities or splash-prone procedures.Provides an additional layer of protection.
Respiratory Fume HoodAll handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]
RespiratorNIOSH or EN 149 approved respirator.[2]Required if work cannot be conducted in a fume hood or if dust is generated. Consult with your institution's safety officer.[2]
Footwear Closed-toe ShoesProtects feet from spills and falling objects.
Handling Procedures

Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.

2.1. General Handling

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

2.2. Weighing and Transferring

  • Ensure the balance is inside a fume hood or a ventilated enclosure.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • Close the container tightly after use.[2][3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and any known hazards.

    • Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] 4. For large spills, contact your institution's emergency response team.

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical steps for safely managing a research chemical like this compound throughout its lifecycle in the laboratory.

Caption: Workflow for Safe Handling of Research Chemicals.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.